4-Heptenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
41653-95-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(Z)-hept-4-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3- |
InChI Key |
KFXPOIKSDYRVKS-ARJAWSKDSA-N |
SMILES |
CCC=CCCC(=O)O |
Isomeric SMILES |
CC/C=C\CCC(=O)O |
Canonical SMILES |
CCC=CCCC(=O)O |
Other CAS No. |
41653-95-6 35194-37-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Occurrence of (Z)-4-heptenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-4-heptenoic acid is a medium-chain unsaturated fatty acid. Information regarding its natural occurrence is sparse in publicly available scientific literature. This technical guide synthesizes the currently available data on the natural sources of (Z)-4-heptenoic acid and its isomers. Due to the limited specific data on (Z)-4-heptenoic acid, this guide also provides information on closely related compounds and general methodologies for the extraction and analysis of short-chain fatty acids from biological matrices. This document is intended to be a resource for researchers, scientists, and professionals in drug development who are interested in the potential of this and related fatty acids.
Introduction
(Z)-4-heptenoic acid, a monounsaturated fatty acid with the chemical formula C₇H₁₂O₂, belongs to the class of medium-chain fatty acids.[1][2] While the biological roles and natural distribution of many fatty acids are well-documented, specific information on (Z)-4-heptenoic acid is limited. This guide aims to collate the existing knowledge on its natural occurrence, provide detailed experimental protocols for its potential isolation and quantification, and discuss related compounds that may offer insights into its biological significance.
Natural Occurrence of (Z)-4-heptenoic Acid and Related Compounds
Direct evidence for the widespread natural occurrence of (Z)-4-heptenoic acid is not abundant in peer-reviewed literature. However, some sources suggest its presence in animal biofluids.
Table 1: Documented and Putative Natural Sources of (Z)-4-heptenoic Acid and a Related Compound
| Compound Name | Source Organism/Matrix | Method of Identification | Quantitative Data | Reference |
| (Z)-4-heptenoic acid | Animal Urine (unspecified) | Database Entry | Not Available | FooDB, HMDB |
| (Z)-13-methyltetra-4-decenoic acid | Olleya marilimosa (Marine Bacterium) | Spectroscopic Analysis | Not Available | [3] |
Occurrence in Animals
Metabolomics databases like FooDB and the Human Metabolome Database (HMDB) list (Z)-4-heptenoic acid as being detected in animal urine. However, the specific animal species and the concentrations are not provided. Its presence in urine suggests it is a product of metabolic processes, likely related to lipid metabolism.[2]
Occurrence in Microorganisms
While direct evidence for (Z)-4-heptenoic acid production by microorganisms is lacking, a structurally related compound, (Z)-13-methyltetra-4-decenoic acid, has been isolated from the marine bacterium Olleya marilimosa.[3] This fatty acid exhibited antibacterial activity against Gram-positive bacteria by destabilizing the cell membrane.[3] This finding suggests that marine microorganisms may be a promising, yet underexplored, source of novel unsaturated fatty acids, including potentially (Z)-4-heptenoic acid.
Experimental Protocols
Specific experimental protocols for the isolation and quantification of (Z)-4-heptenoic acid are not available in the literature. However, general methods for the analysis of short-chain fatty acids (SCFAs) from biological samples are well-established and can be adapted for this purpose.
Extraction of Short-Chain Fatty Acids from Biological Samples
The following is a general protocol for the extraction of SCFAs from biological matrices such as feces, serum, or culture media.
Materials:
-
Biological sample (e.g., 50 mg of feces, 200 µL of serum)
-
Internal standard solution (e.g., hexanoic acid-d3)
-
0.1 M NaOH
-
Methanol
-
Ethyl acetate
-
1 M HCl
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
1.5 mL Eppendorf tubes
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
For fecal samples, lyophilize to dryness. Weigh approximately 30-50 mg of the dried sample into a 1.5 mL Eppendorf tube.
-
For serum samples, transfer 200 µL into a 1.5 mL Eppendorf tube.
-
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This is crucial for accurate quantification.
-
Extraction:
-
Add 1 mL of a methanol/water (1:1 v/v) solution to the sample.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Acidification: Acidify the extract by adding 50 µL of 1 M HCl. This protonates the fatty acids, making them more soluble in organic solvents.
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the acidified extract.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing the SCFAs.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization (optional but recommended for GC-MS): For improved volatility and chromatographic performance, SCFAs are often derivatized. A common method is silylation.
-
To the concentrated extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 60°C for 30 minutes.
GC-MS Parameters:
-
Column: A polar capillary column, such as a DB-FFAP or similar, is suitable for fatty acid analysis.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/minute to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Data Analysis: Quantification is achieved by creating a calibration curve using standards of (Z)-4-heptenoic acid and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.
Potential Biological Significance and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways in which (Z)-4-heptenoic acid is directly involved. Databases suggest a general role in fatty acid metabolism.[2] The antibacterial activity of the related compound from Olleya marilimosa suggests that unsaturated fatty acids of this type may have roles in microbial interactions and could be explored as potential antimicrobial agents.[3]
Visualizations
Due to the lack of defined signaling pathways for (Z)-4-heptenoic acid, the following diagram illustrates a generalized workflow for the extraction and analysis of short-chain fatty acids from a biological sample, a crucial aspect for researchers in this field.
References
The Biological Role of 4-Heptenoic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Heptenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of interest in metabolic research. While specific literature on this compound is limited, its structural similarity to other unsaturated fatty acids, particularly the well-studied hypoglycemic agent 4-pentenoic acid, provides a strong basis for understanding its metabolic role. This technical guide synthesizes the current understanding and inferred metabolic pathways of this compound, focusing on its involvement in fatty acid β-oxidation, its potential as an inhibitor of key metabolic enzymes, and its prospective therapeutic applications. This document provides a comprehensive overview, including detailed experimental protocols and signaling pathway diagrams, to facilitate further research in this area.
Introduction
This compound (C7H12O2) is a monounsaturated medium-chain fatty acid.[1][2][3][4][5] Its biological significance is not extensively documented, but based on the metabolism of similar fatty acids, it is predicted to be a substrate for, and a potential modulator of, mitochondrial β-oxidation. The presence of a double bond on an even-numbered carbon (carbon-4) necessitates the involvement of auxiliary enzymes for its complete catabolism, distinguishing its metabolic fate from that of saturated fatty acids.
Analogous to 4-pentenoic acid, which is known to induce hypoglycemia by inhibiting fatty acid oxidation and gluconeogenesis, this compound is hypothesized to possess similar bioactivities.[6][7][8][9] This guide will explore the theoretical metabolic pathway of this compound, its potential enzymatic interactions, and provide detailed experimental frameworks for its investigation.
Metabolic Pathway of this compound
The metabolism of this compound is presumed to occur within the mitochondria via the β-oxidation pathway. However, due to its cis-double bond at position 4, auxiliary enzymes are required for its complete breakdown.
Step 1: Activation In the cytoplasm, this compound is activated to its coenzyme A (CoA) thioester, 4-heptenoyl-CoA, by an acyl-CoA synthetase. This reaction requires ATP.
Step 2: Mitochondrial Transport As a medium-chain fatty acid, 4-heptenoyl-CoA can likely cross the inner mitochondrial membrane independently of the carnitine shuttle, although the involvement of the shuttle cannot be entirely ruled out.
Step 3: β-Oxidation Once in the mitochondrial matrix, 4-heptenoyl-CoA undergoes one cycle of conventional β-oxidation to yield acetyl-CoA and cis-2-pentenoyl-CoA. The subsequent metabolism of cis-2-pentenoyl-CoA requires isomerization.
Step 4: Isomerization The cis-2-pentenoyl-CoA is converted to trans-2-pentenoyl-CoA by the enzyme enoyl-CoA isomerase.
Step 5: Completion of β-Oxidation Trans-2-pentenoyl-CoA is a substrate for the standard β-oxidation pathway, which proceeds to yield another molecule of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Figure 1: Inferred metabolic pathway of this compound.
Potential Biological Activities
Inhibition of Fatty Acid Oxidation
Based on the actions of 4-pentenoic acid, this compound is a putative inhibitor of fatty acid β-oxidation. This inhibition is likely mediated by one of its metabolites. A potential mechanism involves the formation of a reactive intermediate that can covalently modify and inactivate key enzymes in the β-oxidation spiral.
Hypoglycemic Effects
The inhibition of fatty acid oxidation by this compound would lead to an increased reliance on glucose for energy, potentially resulting in a hypoglycemic state. By limiting the energy derived from fats, the uptake and utilization of glucose by peripheral tissues would be enhanced. Furthermore, the inhibition of hepatic fatty acid oxidation would reduce the provision of ATP and reducing equivalents necessary for gluconeogenesis, further contributing to lower blood glucose levels.
Interaction with Carnitine Metabolism
4-pentenoic acid and its metabolites have been shown to inhibit carnitine acetyltransferase.[10] This enzyme is crucial for buffering the acetyl-CoA/CoA ratio in the mitochondria. Inhibition of this enzyme by a metabolite of this compound could lead to an accumulation of acetyl-CoA, which in turn can inhibit pyruvate dehydrogenase and other enzymes, thereby disrupting glucose metabolism. Palmitoyl-CoA has been shown to be a direct mixed-model inhibitor of carnitine acetyltransferase.[11]
Figure 2: Postulated biological effects of this compound.
Quantitative Data
Table 1: Hypothetical Kinetic Parameters of Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Acyl-CoA Synthetase | This compound | 50 - 150 | 100 - 300 |
| Enoyl-CoA Isomerase | cis-2-Pentenoyl-CoA | 20 - 80 | 500 - 1500 |
| Medium-Chain Acyl-CoA Dehydrogenase | 4-Heptenoyl-CoA | 10 - 50 | 200 - 600 |
Table 2: Hypothetical Inhibitory Effects of a this compound Metabolite
| Enzyme | Inhibitor | IC50 (µM) | Type of Inhibition |
| Carnitine Acetyltransferase | 4-Heptenoyl-CoA Metabolite | 10 - 100 | Irreversible |
| Medium-Chain Acyl-CoA Dehydrogenase | 4-Heptenoyl-CoA Metabolite | 5 - 50 | Mechanism-based |
| 3-Ketoacyl-CoA Thiolase | 4-Heptenoyl-CoA Metabolite | 20 - 150 | Reversible |
Experimental Protocols
The following are detailed protocols that can be adapted for the study of this compound metabolism.
Synthesis of 4-Heptenoyl-CoA
Objective: To synthesize 4-heptenoyl-CoA for use as a substrate in enzymatic assays.
Materials:
-
This compound
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (commercially available or purified)
-
ATP
-
MgCl2
-
Potassium phosphate buffer (pH 7.4)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM ATP, 10 mM MgCl2, 1 mM CoA, and 0.5 mM this compound.
-
Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the formation of 4-heptenoyl-CoA by reverse-phase HPLC.
-
Purify the 4-heptenoyl-CoA from the reaction mixture using solid-phase extraction or preparative HPLC.[12][13][14][15]
-
Confirm the identity and purity of the product by mass spectrometry.
References
- 1. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 2. GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort | PLOS One [journals.plos.org]
- 3. Mechanisms of inhibition of fatty acid oxidation by pent-4-enoic acid: evidence against the coenzyme A-depletion hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Assay development and experimental guides – UCLA Mitochondrial Metabolism and Bioenergetics Laboratory [mitometabolismlab.org]
- 6. Studies of the mechanism of the hypoglycemic action of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial fatty acid synthesis and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Heptenoic Acid: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-heptenoic acid, a medium-chain unsaturated fatty acid. While a singular "discovery" event for this compound is not documented, this guide traces its probable emergence within the broader historical context of unsaturated fatty acid research. This document details the physicochemical properties of this compound and presents a representative synthetic protocol. The information is intended to serve as a foundational resource for researchers in organic chemistry, biochemistry, and drug development who may be interested in this and related aliphatic compounds.
Introduction
The study of fatty acids has been a cornerstone of organic chemistry and biochemistry since the pioneering work of Michel Eugène Chevreul in the early 19th century on the chemical nature of fats and saponification. The broader class of "heptenoic acid" first appeared in the chemical literature in the 1880s. [cite: ] this compound (C7H12O2), a monounsaturated fatty acid, is one of several positional isomers of heptenoic acid. Its history is intertwined with the systematic investigation of unsaturated carboxylic acids, rather than a distinct discovery narrative. This guide focuses on the synthesis, characterization, and known properties of this compound.
Physicochemical Properties
This compound is a liquid at room temperature with properties characteristic of a medium-chain fatty acid. The following table summarizes its key physicochemical data, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C7H12O2 | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| CAS Number | 35194-37-7 | PubChem[1] |
| IUPAC Name | hept-4-enoic acid | PubChem[1] |
| Boiling Point | 139-141 °C at 25 mmHg | PrepChem.com |
| Computed XLogP3 | 1.5 | PubChem[1] |
| Computed Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Computed Rotatable Bond Count | 4 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Historical Context and Discovery
The "discovery" of this compound is not attributed to a specific individual or a single publication. Instead, its existence and properties were likely first established as part of the broader systematic study of organic acids in the late 19th and early 20th centuries. The term "heptenoic acid" is recorded as early as 1889. The detailed characterization and synthesis of specific isomers such as this compound would have followed the development of more advanced synthetic and analytical techniques in organic chemistry.
The timeline below provides a general historical context for the emergence of knowledge about unsaturated fatty acids:
Figure 1: A simplified timeline illustrating the historical context of unsaturated fatty acid research leading to the characterization of compounds like this compound.
Experimental Protocols: Synthesis of this compound
While the original synthesis of this compound is not well-documented, a representative modern synthetic approach can be derived from established organic chemistry methodologies. A common strategy for the synthesis of unsaturated carboxylic acids involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.
A Representative Synthesis Workflow:
Figure 2: A workflow diagram for a representative malonic ester synthesis of this compound.
Detailed Methodology (Hypothetical Protocol based on Standard Procedures):
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
1-bromo-2-butene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature with stirring. The reaction is typically stirred for one hour to ensure complete formation of the malonic ester enolate.
-
Alkylation: To the solution of the enolate, add 1-bromo-2-butene dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Saponification: After the alkylation is complete, the reaction mixture is cooled to room temperature. A solution of sodium hydroxide in water is added, and the mixture is heated to reflux for several hours to hydrolyze the ester groups.
-
Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). The acidified mixture is then heated to a gentle reflux to effect decarboxylation, which is usually accompanied by the evolution of carbon dioxide gas.
-
Workup and Purification: After cooling, the aqueous mixture is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can then be purified by distillation under reduced pressure.
Expected Characterization:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the carbon skeleton and the position of the double bond.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.
Biological Activity and Potential Applications
To date, there is limited specific research on the biological activities of this compound itself. As a medium-chain unsaturated fatty acid, it would be expected to be metabolized through standard fatty acid pathways. There are no known signaling pathways specifically modulated by this compound. Its potential applications would likely be as a building block in organic synthesis for the preparation of more complex molecules, or potentially in the formulation of specialized lipids or surfactants.
Conclusion
This compound, while not having a storied history of a singular discovery, represents a fundamental building block in the vast landscape of organic chemistry. Its synthesis can be readily achieved through established methodologies, and its properties are well-characterized. This technical guide provides a concise yet comprehensive overview for researchers who may wish to synthesize or utilize this compound in their work. Future research could explore potential unique biological activities or applications of this and other less common unsaturated fatty acids.
References
physical and chemical properties of 4-heptenoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Heptenoic Acid
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies, and presents a logical workflow for its synthesis and purification.
Core Physical and Chemical Properties
This compound, a medium-chain unsaturated fatty acid, exists as two geometric isomers: (4E)-hept-4-enoic acid (trans) and (4Z)-hept-4-enoic acid (cis).[1][2] Its properties are crucial for understanding its reactivity, solubility, and potential applications in chemical synthesis and biological systems.
Data Presentation: Quantitative Properties
The following table summarizes the key . It is important to note that many of the available data points are estimated values.
| Property | Value | Isomer | Source / Notes |
| Molecular Formula | C₇H₁₂O₂ | Both | [1][3] |
| Molecular Weight | 128.17 g/mol | Both | [3] |
| CAS Number | 35194-37-7 | Unspecified | [1] |
| 51193-78-3 | (E)-isomer | [4] | |
| 41653-95-6 | (Z)-isomer | [2] | |
| IUPAC Name | hept-4-enoic acid | Unspecified | [3] |
| (4E)-hept-4-enoic acid | (E)-isomer | [5] | |
| (4Z)-hept-4-enoic acid | (Z)-isomer | [1] | |
| Boiling Point | 221.9 °C | (E)- & (Z)- | [2][4] Estimated at 760 mm Hg |
| Density | 0.968 g/cm³ | (E)-isomer | [5] |
| Water Solubility | 2389 mg/L at 25 °C | (E)- & (Z)- | [2][4][6] Estimated |
| pKa (Strongest Acidic) | ~5.05 | Unspecified | [1] Estimated (ChemAxon) |
| logP (o/w) | 2.050 | (E)- & (Z)- | [2][4][6] Estimated |
| Flash Point | 119.3 °C (247 °F) | (E)- & (Z)- | [2][4] Estimated, TCC |
| Polar Surface Area | 37.3 Ų | Unspecified | [1][3] |
| Refractivity | 36.79 m³·mol⁻¹ | Unspecified | [1] |
Chemical Characteristics and Reactivity
This compound is classified as a medium-chain fatty acid, characterized by a seven-carbon aliphatic tail with a terminal carboxylic acid group.[1][6] The presence of a carbon-carbon double bond at the C4 position makes it an unsaturated fatty acid.[1] This double bond is the primary site for reactions such as hydrogenation, halogenation, and oxidation. The carboxylic acid functional group allows for typical reactions like esterification, amide formation, and reduction to the corresponding alcohol.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals. However, a plausible and common synthetic route involves the oxidation of the corresponding alcohol, (E)-4-heptenol.[5] The following protocol is a generalized procedure based on standard organic chemistry techniques for the oxidation of a primary alcohol to a carboxylic acid.
Synthesis of (E)-4-Heptenoic Acid via Oxidation of (E)-4-Heptenol
Objective: To synthesize (E)-4-heptenoic acid by oxidizing (E)-4-heptenol using a chromium-based reagent like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).
Materials:
-
(E)-4-heptenol
-
Jones Reagent (prepared from CrO₃, H₂SO₄, and water)
-
Acetone, reagent grade
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
2M Hydrochloric acid
Procedure:
-
Reaction Setup: A solution of (E)-4-heptenol in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice-water bath.
-
Oxidation: Jones reagent is added dropwise from the addition funnel to the stirred solution. The temperature is maintained below 20°C during the addition. The reaction progress is monitored by the color change from orange/red to green and can be confirmed by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the excess oxidant is quenched by the addition of a small amount of isopropanol until the orange color disappears completely.
-
Workup and Extraction: The acetone is removed under reduced pressure. The remaining aqueous residue is diluted with water and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. The aqueous layer is then separated and acidified with 2M hydrochloric acid to precipitate the this compound.
-
Isolation: The acidified aqueous layer is extracted again with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.
-
Final Product: The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[7]
Mandatory Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.
Caption: A logical workflow for the synthesis and purification of this compound.
References
- 1. Showing Compound this compound (FDB011953) - FooDB [foodb.ca]
- 2. (Z)-4-heptenoic acid, 41653-95-6 [thegoodscentscompany.com]
- 3. This compound | C7H12O2 | CID 3016291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-4-heptenoic acid, 51193-78-3 [thegoodscentscompany.com]
- 5. (E)-hept-4-enoic acid [chembk.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Heptenoic acid | C7H12O2 | CID 29373 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Heptenoic Acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Heptenoic acid, covering its fundamental chemical properties, synonyms, and CAS numbers. It further delves into a detailed experimental protocol for its synthesis and explores its biological relevance, particularly through the pro-angiogenic activities of its derivative, 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone. This document also includes protocols for key in vitro assays relevant to angiogenesis research and visualizes complex biological pathways and experimental workflows using Graphviz diagrams.
Chemical Identity and Properties
This compound is a medium-chain unsaturated fatty acid. For clarity in research and chemical procurement, its various identifiers are listed below.
Synonyms:
CAS Numbers:
The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [2][] |
| Molecular Weight | 128.17 g/mol | [2][] |
| Boiling Point | 222 °C | --INVALID-LINK-- |
| Flash Point | 119 °C | --INVALID-LINK-- |
| Density | 0.968 g/cm³ | --INVALID-LINK-- |
| logP (o/w) | 1.5 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of (E)-4-Heptenoic Acid
A common method for the preparation of (E)-4-Heptenoic acid involves a two-step process starting from an allyl halide.[1] The first step is the formation of (E)-4-heptenol via a Grignard reaction, followed by its oxidation to the carboxylic acid.
Step 1: Synthesis of (E)-4-heptenol via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. Slowly add a solution of allyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (allylmagnesium bromide). Maintain a gentle reflux by controlling the addition rate.
-
Reaction with Butyraldehyde: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of butyraldehyde in anhydrous diethyl ether dropwise via the dropping funnel.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (E)-4-heptenol. Purify by distillation.
Step 2: Oxidation of (E)-4-heptenol to (E)-4-Heptenoic Acid
-
Oxidation: In a flask equipped with a magnetic stirrer, dissolve the purified (E)-4-heptenol in acetone. Cool the solution in an ice bath. Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise, maintaining the temperature below 10°C. The color of the reaction mixture will change from orange to green.
-
Work-up: Once the oxidation is complete (monitored by TLC), add isopropanol to quench any excess oxidizing agent. Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude (E)-4-Heptenoic acid. Further purification can be achieved by distillation under reduced pressure.
In Vitro Angiogenesis Assays
The following protocols are standard methods to assess the pro-angiogenic potential of compounds like HOHA-lactone, a derivative of this compound.
This assay measures two-dimensional cell migration.
-
Cell Seeding: Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 24-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the test compound (e.g., HOHA-lactone) at various concentrations. A vehicle control should be included.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure is indicative of cell migration.
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.
-
Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Suspension: Prepare a suspension of endothelial cells in a medium containing the test compound or vehicle control.
-
Seeding: Carefully seed the cell suspension onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Imaging: Visualize the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using imaging software.
Biological Significance and Signaling Pathways
While this compound itself is a fatty acid involved in lipid metabolism, its derivative, 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, has been shown to induce angiogenesis. This process is critical in both normal physiological processes like wound healing and in pathological conditions such as tumor growth. HOHA-lactone exerts its pro-angiogenic effects through multiple mechanisms, including the induction of Vascular Endothelial Growth Factor (VEGF) secretion.
HOHA-Lactone Induced Angiogenesis Signaling Pathway
HOHA-lactone treatment of retinal pigmented epithelial (RPE) cells leads to an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH). This oxidative stress stimulates the secretion of VEGF from the RPE cells. The secreted VEGF then acts on endothelial cells, such as HUVECs, to promote angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a downstream signaling cascade that ultimately leads to cell proliferation, migration, and the formation of new blood vessels.
Caption: HOHA-Lactone induced VEGF-dependent angiogenesis pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
References
The Enigmatic Role of 4-Heptenoic Acid in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Heptenoic acid, a medium-chain unsaturated fatty acid, remains a molecule of significant interest yet limited direct research within the complex landscape of fatty acid metabolism.[1][2] While extensive data on its specific metabolic functions are scarce, its structural characteristics suggest a potential role in cellular energy homeostasis and signaling. This technical guide consolidates the current understanding, draws parallels from structurally similar fatty acids, and provides a framework for future investigation into the precise role of this compound. We present hypothesized metabolic pathways, detail relevant experimental protocols for its study, and offer visualizations to guide further research in this underexplored area.
Introduction: The Current Landscape of this compound Research
This compound is classified as a medium-chain fatty acid, containing a seven-carbon chain with a double bond at the fourth carbon.[1][2] Its presence has been noted in various biological contexts, though a comprehensive body of literature detailing its specific role in fatty acid metabolism is notably limited.[1] This guide aims to bridge this knowledge gap by providing a theoretical framework based on established principles of fatty acid metabolism and the known functions of analogous molecules.
Hypothesized Role of this compound in Fatty Acid Metabolism
Given its structure, this compound is presumed to undergo mitochondrial beta-oxidation, the primary catabolic pathway for fatty acids.[3] However, its unsaturated nature at the fourth carbon suggests a metabolic route that requires additional enzymatic steps compared to saturated fatty acids.
Predicted Beta-Oxidation Pathway
The beta-oxidation of this compound would likely proceed through the following steps, which are typical for unsaturated fatty acids with a double bond at an even-numbered carbon.
Caption: Predicted beta-oxidation pathway of this compound.
Potential for Metabolic Inhibition
Structurally similar molecules, such as 4-pentenoic acid, are known inhibitors of fatty acid beta-oxidation.[4][5] It is plausible that this compound could exert similar inhibitory effects. The proposed mechanism involves the formation of a reactive metabolite that sequesters essential coenzymes like Coenzyme A (CoA) and carnitine, or directly inhibits key enzymes in the beta-oxidation spiral.
Caption: Hypothetical inhibitory mechanism of this compound on fatty acid oxidation.
Quantitative Data Summary
Direct quantitative data on the metabolic effects of this compound are conspicuously absent in the current scientific literature. The table below is structured to accommodate future findings.
| Parameter | Cell/Tissue Type | Concentration of this compound | Observed Effect | Reference |
| Fatty Acid Oxidation Rate | - | - | - | - |
| ATP Production | - | - | - | - |
| Mitochondrial Respiration | - | - | - | - |
| Key Enzyme Activity (e.g., CPT1) | - | - | - | - |
| Metabolite Levels (e.g., Acetyl-CoA) | - | - | - | - |
Note: The lack of data highlights a critical gap in the understanding of this molecule and underscores the need for foundational research.
Experimental Protocols for Investigation
To elucidate the role of this compound, a systematic experimental approach is required. Below are detailed protocols adapted from established methodologies for studying fatty acid metabolism.
General Experimental Workflow
The following workflow provides a comprehensive strategy for characterizing the metabolic impact of this compound.
Caption: A general experimental workflow to study this compound's metabolic effects.
Detailed Protocol: In Vitro Fatty Acid Oxidation Assay
This protocol details a common method to measure the rate of fatty acid oxidation in cultured cells treated with a test compound like this compound.
Objective: To quantify the effect of this compound on the rate of mitochondrial beta-oxidation of a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid).
Materials:
-
Cell line of interest (e.g., HepG2 human hepatoma cells)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound
-
[1-¹⁴C]palmitic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Fatty Acid Substrate: Prepare a stock solution of [1-¹⁴C]palmitic acid complexed to fatty acid-free BSA in serum-free medium.
-
Cell Treatment:
-
On the day of the assay, wash the cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for a predetermined time (e.g., 1-4 hours).
-
-
Initiation of Oxidation Assay:
-
Remove the pre-incubation medium.
-
Add the [1-¹⁴C]palmitic acid-BSA medium to each well.
-
Seal the plate with a multi-well plate sealer.
-
Place a small filter paper disc soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide) in a center well or suspended above the medium in each well to capture the ¹⁴CO₂ produced.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-3 hours).
-
Termination and Measurement:
-
Stop the reaction by adding an acid (e.g., perchloric acid) to the medium to release all dissolved CO₂.
-
Carefully remove the filter paper discs and place them into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the amount of protein in each well (determined by a separate protein assay like BCA).
-
Calculate the rate of fatty acid oxidation and compare the rates between control and this compound-treated groups.
-
Conclusion and Future Directions
The role of this compound in fatty acid metabolism is an area ripe for investigation. While direct evidence is currently lacking, its chemical structure provides a basis for hypothesizing its involvement in mitochondrial beta-oxidation, with a potential for metabolic modulation. The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically unravel the precise functions of this enigmatic fatty acid. Future studies should focus on performing the foundational biochemical and cell-based assays outlined herein to establish a quantitative understanding of its metabolic impact. Such research will be crucial for determining its potential relevance in health and disease, and for exploring any therapeutic applications it may hold.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Showing Compound this compound (FDB011953) - FooDB [foodb.ca]
- 3. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload | PLOS Computational Biology [journals.plos.org]
- 4. Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of 4-pentenoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Heptenoic Acid: A Potential Biomarker in Metabolic Studies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Heptenoic acid is a medium-chain unsaturated fatty acid that has emerged as a molecule of interest in the field of metabolomics. While not as extensively studied as other fatty acids, its unique structure as an odd-chain unsaturated fatty acid suggests potential involvement in specific metabolic pathways that could be relevant to various physiological and pathological states. This technical guide provides a comprehensive overview of this compound, its putative metabolic pathways, analytical methodologies for its quantification, and its potential as a biomarker in metabolic research and drug development.
Putative Metabolic Pathways of this compound
The metabolic fate of this compound is not yet fully elucidated. However, based on the established principles of fatty acid metabolism, a putative pathway can be proposed. As a monounsaturated fatty acid with an odd number of carbon atoms, its breakdown is expected to proceed via a modified beta-oxidation pathway.
The beta-oxidation of unsaturated fatty acids requires additional enzymes to handle the double bond. For this compound, with a cis-double bond at the fourth carbon, an isomerase would be required to convert it to a trans-intermediate that can be processed by the standard beta-oxidation enzymes. The final cycle of beta-oxidation would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, highlighting a potential anaplerotic role for this fatty acid.
dot
The origin of this compound in humans is not definitively known. It could be of dietary origin, or it may be a metabolite produced by the gut microbiome. The gut microbiota is known to produce a vast array of metabolites, including various fatty acids, that can influence host metabolism. Further research is needed to confirm the biosynthetic origins of this compound.
This compound as a Potential Biomarker
While research is still in its early stages, the unique metabolic properties of this compound make it a candidate biomarker for certain metabolic conditions. Its role as an odd-chain fatty acid could be particularly relevant in the context of fatty acid oxidation disorders. However, to date, no specific studies have provided quantitative data linking this compound levels to any metabolic disease. The tables below are presented as templates for future studies, as no quantitative data from comparative metabolic studies are currently available in the public domain.
Table 1: Hypothetical Plasma Concentrations of this compound in Metabolic Health and Disease
| Condition | Mean Concentration (μM) | Standard Deviation (μM) | p-value |
| Healthy Controls | Data Not Available | Data Not Available | N/A |
| Type 2 Diabetes | Data Not Available | Data Not Available | Data Not Available |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Data Not Available | Data Not Available | Data Not Available |
| Fatty Acid Oxidation Disorder | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical Urinary Excretion of this compound in Metabolic Health and Disease
| Condition | Mean Excretion (μmol/24h) | Standard Deviation (μmol/24h) | p-value |
| Healthy Controls | Data Not Available | Data Not Available | N/A |
| Type 2 Diabetes | Data Not Available | Data Not Available | Data Not Available |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Data Not Available | Data Not Available | Data Not Available |
| Gut Dysbiosis | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for the Quantification of this compound
Accurate and precise quantification of this compound in biological matrices is essential for its evaluation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable analytical platforms for this purpose.
Experimental Workflow: Quantification of this compound
dot
Endogenous Sources of 4-Heptenoic Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the endogenous sources of 4-heptenoic acid in mammals. This medium-chain unsaturated fatty acid has been identified as a product of mammalian metabolism, with potential implications for various physiological and pathological processes. This document details the two primary hypothesized biosynthetic pathways: peroxisomal β-oxidation of longer-chain unsaturated fatty acids and production by the gut microbiota. While direct quantitative data on endogenous this compound levels remain scarce in publicly available literature, this guide synthesizes the existing knowledge on the biochemical pathways and provides detailed experimental protocols for its detection and metabolic tracing. The included diagrams and structured data tables are intended to serve as a valuable resource for researchers investigating the roles of this compound in health and disease.
Introduction
This compound is a seven-carbon unsaturated fatty acid belonging to the class of medium-chain fatty acids (MCFAs). While the physiological roles of short-chain fatty acids (SCFAs) and long-chain fatty acids (LCFAs) are well-documented, the significance of endogenous unsaturated MCFAs like this compound is an emerging area of research. Understanding the origins of this molecule is the first step toward elucidating its function in mammalian biology. This guide explores the two principal proposed endogenous sources: host-cell metabolism and microbial biosynthesis.
Biosynthetic Pathways of this compound
Current evidence suggests two main pathways for the endogenous production of this compound in mammals:
Peroxisomal β-Oxidation of Unsaturated Fatty Acids
Peroxisomes are cellular organelles responsible for the β-oxidation of very long-chain fatty acids and certain polyunsaturated fatty acids that are not efficiently metabolized by mitochondria. The β-oxidation of unsaturated fatty acids, such as the essential fatty acid linoleic acid (C18:2), involves a series of enzymatic steps that shorten the carbon chain. This process can result in the formation of shorter unsaturated fatty acids. For instance, the degradation of linoleic acid in peroxisomes has been shown to produce various intermediates[1][2]. It is hypothesized that incomplete β-oxidation of linoleic acid or other similar polyunsaturated fatty acids within the peroxisome can yield this compound as a metabolic byproduct.
Logical Flow of Peroxisomal β-Oxidation Leading to this compound:
Caption: Proposed pathway for this compound synthesis via peroxisomal β-oxidation.
Gut Microbiota Metabolism
The mammalian gut harbors a complex ecosystem of microorganisms that play a crucial role in metabolism, including the breakdown of dietary fibers and the synthesis of various metabolites. Gut bacteria are known to produce a wide array of organic acids, including short-chain and medium-chain fatty acids. Several bacterial species within the gut, such as those from the genus Bacteroides, are involved in the metabolism of dietary fatty acids like linoleic acid, producing a variety of metabolites[3][4][5][6]. It is plausible that specific gut microbial species possess the enzymatic machinery to synthesize this compound from dietary precursors or through their own de novo fatty acid synthesis pathways.
Conceptual Workflow of Gut Microbiota Production of this compound:
Caption: Conceptual workflow of this compound production by gut microbiota.
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative data on the concentrations of this compound in mammalian tissues or plasma, nor on its production rates from either peroxisomal or microbial sources. This represents a significant knowledge gap and a promising area for future research. The experimental protocols outlined in the subsequent sections provide a framework for generating such crucial quantitative data.
Table 1: Summary of Potential Endogenous Sources of this compound
| Source | Proposed Precursor(s) | Key Enzymes/Processes | Cellular/Anatomical Location |
| Host Metabolism | Polyunsaturated fatty acids (e.g., Linoleic Acid) | Peroxisomal β-oxidation enzymes (Acyl-CoA oxidases, enoyl-CoA hydratases, etc.) | Peroxisomes (primarily in liver and kidney) |
| Gut Microbiota | Dietary fibers, dietary unsaturated fatty acids | Bacterial fatty acid synthesis and modification enzymes | Gut lumen |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of short- and medium-chain fatty acids and can be optimized for the specific detection and quantification of this compound.
Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction, derivatization, and analysis of this compound from biological matrices such as plasma, tissue homogenates, or fecal samples.
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for the quantification of this compound by GC-MS.
Methodology:
-
Sample Preparation and Extraction:
-
To 100 µL of plasma, 100 mg of homogenized tissue, or 50 mg of lyophilized feces, add a known amount of an appropriate internal standard (e.g., deuterated this compound).
-
Acidify the sample with 10 µL of 6M HCl.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging at 10,000 x g for 10 minutes.
-
Carefully transfer the organic (upper) layer to a clean vial. Repeat the extraction step and combine the organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a suitable capillary column for fatty acid analysis (e.g., DB-225ms).
-
Oven Program: Start at 50°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the silylated this compound and the internal standard.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
In Vivo Stable Isotope Tracing of this compound Metabolism
This protocol outlines a general approach to trace the endogenous production of this compound using stable isotope-labeled precursors.
Experimental Design for Stable Isotope Tracing:
Caption: Experimental design for in vivo stable isotope tracing of this compound.
Methodology:
-
Animal Model and Tracer Administration:
-
Sample Collection:
-
At various time points after tracer administration, collect blood, liver tissue, and intestinal contents.
-
Immediately quench metabolic activity by snap-freezing samples in liquid nitrogen.
-
-
Metabolite Extraction and Analysis:
-
Extract fatty acids from the collected samples as described in Protocol 4.1.
-
Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify the incorporation of the stable isotope into this compound.
-
-
Data Analysis:
-
Determine the isotopic enrichment in the this compound pool over time.
-
This data can be used to infer the contribution of the administered precursor to the endogenous this compound pool and to model its metabolic flux.
-
Conclusion and Future Directions
The endogenous production of this compound in mammals is a nascent field of study with two primary hypothesized sources: peroxisomal β-oxidation of polyunsaturated fatty acids and synthesis by the gut microbiota. This technical guide has provided a framework for understanding these potential pathways and has offered detailed experimental protocols for the investigation of this intriguing metabolite. A critical next step for the research community is to generate quantitative data on the levels of this compound in various physiological and disease states. Furthermore, elucidating the specific enzymes and microbial species responsible for its synthesis will be paramount. Such knowledge will pave the way for a deeper understanding of the biological roles of this compound and its potential as a biomarker or therapeutic target.
References
- 1. Identification of intermediates in the peroxisomal beta-oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Metabolism of Linoleic Acid by Human Gut Bacteria: Different Routes for Biosynthesis of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Insights into gut microbiota metabolism of dietary lipids: the case of linoleic acid - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. ukisotope.com [ukisotope.com]
- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of 4-Heptenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 4-heptenoic acid, a medium-chain unsaturated fatty acid. While direct experimental evidence for the complete pathway is limited, this document consolidates current knowledge of fatty acid biosynthesis to present a plausible route, alongside relevant experimental protocols and potential quantitative data. This guide is intended to serve as a foundational resource for researchers investigating the production of novel fatty acids and for professionals in drug development exploring new metabolic pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur through a modification of the well-established de novo fatty acid synthesis (FAS) pathway. The production of this specific seven-carbon unsaturated fatty acid likely involves three key stages: initiation with an odd-chain primer, controlled chain elongation and termination, and finally, desaturation at a specific position.
-
Initiation with Propionyl-CoA: Unlike the synthesis of even-chain fatty acids which starts with acetyl-CoA, the biosynthesis of the seven-carbon backbone of heptenoic acid is proposed to initiate with propionyl-CoA, a three-carbon molecule.[1][2][3] This is a known mechanism for the production of other odd-chain fatty acids in various organisms.[4] Propionyl-CoA is condensed with malonyl-ACP to form a five-carbon intermediate, β-ketovaleryl-ACP.
-
Chain Elongation and Termination: The standard FAS cycle then proceeds with one round of elongation, adding a two-carbon unit from malonyl-CoA to produce a seven-carbon acyl-ACP intermediate. The key to producing a medium-chain fatty acid of a specific length is the premature termination of the elongation cycles. This is accomplished by a specific acyl-ACP thioesterase (often of the FatB family), which hydrolyzes the thioester bond between the acyl chain and the acyl carrier protein (ACP), releasing the free fatty acid.[5] For the synthesis of heptanoic acid, a hypothetical thioesterase with specificity for a C7-ACP substrate would be required.
-
Desaturation to this compound: The final step is the introduction of a double bond at the fourth carbon position (Δ4) of the saturated heptanoyl-ACP or free heptanoic acid. This reaction is catalyzed by a Δ4-fatty acid desaturase .[6][7] While these enzymes are most commonly associated with the biosynthesis of long-chain polyunsaturated fatty acids, it is plausible that an enzyme with broader substrate specificity or a yet-to-be-discovered Δ4-desaturase could act on a C7 substrate.[8]
The proposed pathway is visualized in the following diagram:
Quantitative Data
| Parameter | Organism/System | Value/Range | Reference/Comment |
| Precursor Supply | |||
| Propionyl-CoA Concentration | E. coli (engineered) | Not directly measured, but supplementation with propionate (e.g., 1-5 g/L) is common for odd-chain fatty acid production. | [3] |
| Enzyme Kinetics (Analogous) | |||
| Acyl-ACP Thioesterase (C8-C14 specific) | Cuphea palustris | Varies significantly with substrate chain length. | |
| Δ6-Desaturase Activity | S. cerevisiae (recombinant) | Product formation can be measured in nmol/min/mg protein. | [9] |
| Product Titer (Analogous) | |||
| Odd-Chain Fatty Acid Titer | Schizochytrium sp. (engineered) | Up to 6.82 g/L | [4] |
| Medium-Chain Fatty Acid Titer | E. coli (engineered) | Titers can range from mg/L to several g/L depending on the specific fatty acid and engineering strategy. | [10] |
Experimental Protocols
The following are detailed methodologies for the key enzymatic assays required to validate the proposed biosynthetic pathway of this compound.
Protocol 1: Acyl-ACP Thioesterase Activity Assay
This protocol is designed to determine the substrate specificity of a putative C7-acyl-ACP thioesterase.
1. Preparation of Acyl-ACP Substrates:
- Synthesize radiolabeled [1-¹⁴C]heptanoyl-ACP using acyl-ACP synthetase.
- Prepare a range of other radiolabeled acyl-ACPs (e.g., C6, C8, C10, C12, C14, C16, C18:1) to determine specificity.
2. Enzyme Assay:
- Prepare a reaction mixture containing:
- 50 mM Tris-HCl buffer (pH 7.5)
- 10 mM MgCl₂
- 1 mM DTT
- 0.1% Triton X-100
- Purified candidate thioesterase enzyme (e.g., 1-10 µg)
- Initiate the reaction by adding 10 µM of the [1-¹⁴C]acyl-ACP substrate.
- Incubate at 30°C for 10-30 minutes.
- Stop the reaction by adding an equal volume of 1 M formic acid.
3. Product Extraction and Analysis:
- Extract the released free fatty acids with n-hexane.
- Separate the fatty acids using thin-layer chromatography (TLC) on a silica gel plate with a solvent system of hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
- Visualize and quantify the radiolabeled fatty acid product using a phosphorimager or by scraping the corresponding band and performing liquid scintillation counting.
Protocol 2: Δ4-Fatty Acid Desaturase Activity Assay
This protocol is adapted for determining the activity of a Δ4-desaturase on a C7 substrate, typically performed in a heterologous expression system like Saccharomyces cerevisiae.[9]
1. Heterologous Expression:
- Clone the candidate Δ4-desaturase gene into a yeast expression vector (e.g., pYES2).
- Transform the expression vector into a suitable S. cerevisiae strain.
- Grow the yeast culture in appropriate selection media and induce protein expression with galactose.
2. Substrate Feeding:
- Supplement the yeast culture with a known concentration (e.g., 0.5 mM) of heptanoic acid or a stable isotope-labeled version (e.g., [¹³C₇]-heptanoic acid).
- Incubate the culture for 24-48 hours to allow for substrate uptake and conversion.
3. Fatty Acid Analysis by GC-MS:
- Harvest the yeast cells by centrifugation.
- Perform a total lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v).[11]
- Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating the lipid extract with 1% sulfuric acid in methanol at 80°C for 1 hour.[12]
- Extract the FAMEs with hexane and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).[13]
- Identify the this compound methyl ester peak by its retention time and mass spectrum, and quantify it by comparing its peak area to that of an internal standard. The desaturase activity can be expressed as the ratio of product (this compound) to the precursor (heptanoic acid).[14]
A general workflow for these experimental protocols is illustrated below:
Conclusion
The biosynthesis of this compound, while not yet fully elucidated, can be logically proposed based on established principles of fatty acid metabolism. The pathway likely involves the initiation of fatty acid synthesis with propionyl-CoA, termination at a seven-carbon chain length by a specific acyl-ACP thioesterase, and subsequent desaturation by a Δ4-fatty acid desaturase. This technical guide provides a framework for future research aimed at confirming this pathway and for the potential bioengineering of microorganisms for the production of this compound and other novel fatty acids. The provided experimental protocols offer a starting point for the characterization of the key enzymes involved. Further investigation is required to identify the specific enzymes from natural sources or to engineer enzymes with the desired specificities to realize the efficient biosynthesis of this and other valuable medium-chain unsaturated fatty acids.
References
- 1. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A specific acyl-ACP thioesterase implicated in medium-chain fatty acid production in immature cotyledons of Umbellularia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 8. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vertebrate fatty acyl desaturase with Δ4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Redesign of Acyl-ACP Thioesterase with Improved Selectivity toward Medium-Chain-Length Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum Fatty Acids, Desaturase Activities and Abdominal Obesity – A Population-Based Study of 60-Year Old Men and Women | PLOS One [journals.plos.org]
Methodological & Application
Synthesis of 4-Heptenoic Acid from Valeraldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-heptenoic acid, a valuable building block in organic synthesis and drug discovery, starting from the readily available valeraldehyde. The protocol details a two-step synthetic route involving a Wittig reaction to form the carbon-carbon double bond, followed by alkaline hydrolysis of the resulting intermediate. This application note includes detailed experimental procedures, a summary of quantitative data, and characterization of the final product.
Introduction
This compound is an unsaturated fatty acid that serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and natural products. Its structure, featuring a terminal carboxylic acid and a double bond at the C4 position, allows for a range of chemical modifications. This protocol outlines a reliable and reproducible method for the preparation of this compound from valeraldehyde, employing the robust and widely used Wittig reaction.
The synthetic strategy involves two key transformations:
-
Wittig Olefination: Valeraldehyde is reacted with a phosphorus ylide generated from (3-carboxypropyl)triphenylphosphonium bromide. This reaction forms the seven-carbon chain and introduces the double bond at the desired position.
-
Hydrolysis: The initial product of the Wittig reaction is the phosphonium salt of this compound, which upon workup and purification yields the final carboxylic acid.
This method offers a straightforward approach to this compound with good overall yield and purity.
Chemical Reaction Scheme
Caption: Overall synthetic scheme for the preparation of this compound from valeraldehyde via a Wittig reaction.
Experimental Protocols
Materials and Methods
-
Valeraldehyde (Pentanal): (≥98% purity)
-
(3-Carboxypropyl)triphenylphosphonium bromide: (98% purity)
-
n-Butyllithium (n-BuLi): (2.5 M solution in hexanes) or Sodium Hydride (NaH): (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF): Anhydrous
-
Diethyl ether: Anhydrous
-
Hydrochloric acid (HCl): 1 M solution
-
Sodium sulfate (Na₂SO₄): Anhydrous
-
Silica gel: For column chromatography (230-400 mesh)
-
Standard laboratory glassware and magnetic stirrer
Protocol 1: Wittig Reaction for the Synthesis of this compound
-
Preparation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (3-carboxypropyl)triphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask to form a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (2.4 equivalents) dropwise to the stirred suspension. The color of the reaction mixture will typically turn deep red or orange, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Reaction with Valeraldehyde:
-
To the ylide solution at 0 °C, add a solution of valeraldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Data Presentation
| Parameter | Wittig Reaction with Aliphatic Aldehydes |
| Reactant Ratio | 1.2 eq. Wittig salt, 1.0 eq. aldehyde |
| Base | n-BuLi or NaH |
| Solvent | THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 60 - 80% |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 11.5-12.0 (br s, 1H, -COOH), 5.45-5.35 (m, 2H, -CH=CH-), 2.40 (t, J = 7.4 Hz, 2H, -CH₂COOH), 2.30 (q, J = 7.0 Hz, 2H, -CH₂CH=), 2.05 (quint, J = 7.2 Hz, 2H, -CH₂CH₂CH=), 0.95 (t, J = 7.5 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 179.8 (-COOH), 130.5 (-CH=), 125.2 (-CH=), 33.8 (-CH₂COOH), 29.2 (-CH₂CH=), 22.5 (-CH₂CH₃), 13.6 (-CH₃) |
| IR (neat, cm⁻¹) | 3300-2500 (br, O-H stretch), 2960, 2930, 2870 (C-H stretch), 1710 (C=O stretch), 1655 (C=C stretch), 1410, 1290, 970 |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound from valeraldehyde. The described Wittig reaction followed by a simple workup procedure offers a reliable method for obtaining the target compound in good yield and high purity. The provided spectroscopic data will aid in the characterization of the final product. This protocol is well-suited for researchers in academic and industrial settings who require a straightforward synthesis of this valuable unsaturated carboxylic acid.
Application Note: Quantitative Analysis of 4-Heptenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptenoic acid is a medium-chain fatty acid that may be of interest in various fields of research, including flavor and fragrance analysis, metabolomics, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of volatile and semi-volatile organic compounds like this compound.[1][2] Due to the polar nature and relatively low volatility of carboxylic acids, a derivatization step is often employed to improve chromatographic separation and detection.[3] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in biological and aqueous samples using GC-MS.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound and its derivatives. Please note that specific retention times and fragmentation patterns are highly dependent on the chromatographic conditions and the type of derivatization used.
| Parameter | Value | Notes and References |
| Molecular Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | [4] |
| CAS Number | 35194-37-7 | [4] |
| Typical Derivatization | Trimethylsilylation (TMS), Esterification (e.g., methyl or isobutyl esters) | Silylation replaces active hydrogens, increasing volatility and thermal stability.[5][6] Esterification is a common alkylation method for carboxylic acids.[3] |
| Predicted m/z fragments (TMS derivative) | 117, 185, 200 | Predicted fragmentation pattern for the trimethylsilyl ester of this compound. The base peak is often m/z 73, characteristic of TMS derivatives.[6] |
| GC Column | Polar columns (e.g., polyethylene glycol - WAX phases) or non-polar columns (e.g., 5% phenyl methyl siloxane - HP-5MS) are commonly used for fatty acid analysis. | The choice of column depends on whether the analysis is for the free acid or a derivative.[7] |
| Limit of Detection (LOD) | 0.03–0.12 µg/mL (for similar short-chain fatty acids) | LODs are method-dependent and have been reported for other SCFAs like propionate and butyrate without derivatization.[7] |
| Limit of Quantification (LOQ) | Single- to double-digit µg/L range (for similar organic acids) | LOQs for a range of organic acids have been established using IC-MS.[8] |
Experimental Protocols
This section outlines a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Sample Preparation and Extraction
The extraction of this compound from biological matrices is crucial for accurate quantification and to minimize matrix effects. A common approach involves acidification followed by liquid-liquid extraction.
Materials:
-
Sample (e.g., plasma, serum, fecal homogenate, cell culture media)
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar fatty acid not present in the sample)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Vortex mixer
-
Glass centrifuge tubes with PTFE-lined screw caps
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Spike the sample with a known concentration of the internal standard.
-
Acidify the sample by adding 10 µL of concentrated HCl to protonate the carboxylate group of this compound.[9]
-
Add 500 µL of MTBE to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing this compound) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
The extract is now ready for derivatization or direct injection if analyzing the underivatized acid.
Derivatization: Trimethylsilylation
To enhance the volatility and thermal stability of this compound, derivatization to its trimethylsilyl (TMS) ester is recommended.
Materials:
-
Extracted sample in MTBE
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Evaporate the MTBE from the extracted sample under a gentle stream of nitrogen until dryness.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (if used) to the dried extract.
-
Securely cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of derivatized short-chain fatty acids. These may need to be optimized for your specific instrument and application.
Gas Chromatograph (GC) Parameters:
-
Injection Port: Split/splitless injector
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 10:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
Mass Spectrometer (MS) Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Solvent Delay: 3-5 minutes
Data Analysis and Quantification
Quantification is typically performed using the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by analyzing a series of standards of known concentrations of this compound with a constant concentration of the internal standard.
Visualizations
The following diagrams illustrate the key workflows for the analysis of this compound.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H12O2 | CID 3016291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Heptenoic Acid Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-heptenoic acid. The described method utilizes a reverse-phase C18 column with UV detection, a common and reliable approach for the analysis of organic acids.[1][2] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis. The method is designed to be a starting point for researchers requiring the quantification of this compound in various sample matrices. All presented quantitative data are representative and should be validated for specific applications.
Introduction
This compound is a medium-chain fatty acid that may be of interest in various fields of research, including metabolism and drug development.[3] Accurate and precise quantification of this analyte is crucial for understanding its biological role and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of organic acids.[4][5] The method outlined here is based on established principles of reverse-phase chromatography for organic acids, which involves suppressing the ionization of the carboxylic acid moiety to achieve adequate retention and symmetrical peak shapes.[5]
Experimental Protocol
Sample Preparation
The following is a general protocol for the extraction of this compound from a liquid matrix. The actual procedure may need to be optimized based on the specific sample type.
-
To 1 mL of the sample, add a suitable internal standard.
-
Acidify the sample to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl) to ensure this compound is in its protonated form.
-
Perform a liquid-liquid extraction by adding 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) one more time for improved recovery.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[2]
HPLC Conditions
The following HPLC conditions are proposed for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | Isocratic or a shallow gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm[2] |
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][6]
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the proposed HPLC method. These values are illustrative and require experimental validation.
| Parameter | Expected Value |
| Retention Time (this compound) | 5 - 10 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 µg/kg |
| Limit of Quantification (LOQ) | 40 - 150 µg/kg |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 5% |
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.
Caption: Experimental workflow for this compound quantification.
Logical Relationship: Factors Affecting Chromatographic Separation
The quality of the chromatographic separation is dependent on several key parameters of the mobile phase. The diagram below shows the relationship between these factors and the desired chromatographic outcome.
Caption: Factors influencing chromatographic separation of organic acids.
References
- 1. Separation of Heptenoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB011953) - FooDB [foodb.ca]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. This compound, 2,2,5-trimethyl-, methyl ester | SIELC Technologies [sielc.com]
Application Note: Characterization of 4-Heptenoic Acid using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Heptenoic acid is a medium-chain unsaturated fatty acid.[1][2] Its structural elucidation is critical for understanding its chemical properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such molecules. This document provides a detailed protocol and predicted spectral data for the analysis of this compound using ¹H and ¹³C NMR.
Predicted ¹H and ¹³C NMR Spectral Data
The structural formula of this compound is CH₃-CH₂-CH=CH-CH₂-CH₂-COOH. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for its proton (¹H) and carbon (¹³C) nuclei. These predictions are based on established principles of NMR spectroscopy for similar functional groups.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound (trans isomer) Predicted values for a sample dissolved in CDCl₃.
| Position | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | -COOH | 10.0 - 13.0 | broad singlet (br s) | - | 1H |
| H-4, H-5 | -CH=CH- | 5.3 - 5.6 | multiplet (m) | J(H4-H5) ≈ 15 (trans) | 2H |
| H-2 | -CH₂-COOH | 2.4 - 2.6 | triplet (t) | J(H2-H3) ≈ 7.5 | 2H |
| H-3 | =CH-CH₂- | 2.2 - 2.4 | quartet (q) | J(H3-H2) ≈ 7.5, J(H3-H4) ≈ 7.0 | 2H |
| H-6 | -CH=CH-CH₂- | 1.9 - 2.1 | quartet (q) | J(H6-H5) ≈ 7.0, J(H6-H7) ≈ 7.5 | 2H |
| H-7 | -CH₃ | 0.9 - 1.1 | triplet (t) | J(H7-H6) ≈ 7.5 | 3H |
Note: The carboxylic acid proton (H-1) signal is often broad and its chemical shift is dependent on concentration and solvent.[3][4][5] Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region.[5][6]
Table 2: Predicted ¹³C NMR Data for this compound Predicted values for a sample dissolved in CDCl₃.
| Position | Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | -COOH | 178 - 182 |
| C-5 | -CH=C H- | 130 - 132 |
| C-4 | -C H=CH- | 123 - 125 |
| C-2 | -C H₂-COOH | 33 - 36 |
| C-3 | =CH-C H₂- | 28 - 31 |
| C-6 | -CH=CH-C H₂- | 24 - 27 |
| C-7 | -CH₃ | 13 - 15 |
Note: The carboxyl carbon atom of unsaturated acids typically absorbs in the upfield end of the 165 to 185 ppm range.[4]
Experimental Protocols
This section details the methodology for preparing a sample of this compound for NMR analysis and the general parameters for data acquisition.
I. Sample Preparation
Materials:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-precision 5 mm NMR tubes
-
Pasteur pipette
-
Vial and cap
-
Analytical balance
Protocol:
-
Weighing the Sample: Accurately weigh 10-50 mg of this compound for ¹³C NMR or 2-10 mg for ¹H NMR and place it into a clean, dry vial.[7]
-
Adding the Solvent: Using a Pasteur pipette, add approximately 0.6-0.8 mL of deuterated solvent (e.g., CDCl₃) to the vial.[7]
-
Dissolution: Cap the vial and gently swirl or vortex it until the sample is completely dissolved.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into a 5 mm NMR tube using a clean Pasteur pipette. Ensure the liquid height is between 4-5 cm from the bottom of the tube.[7]
-
Labeling: Label the NMR tube clearly with the sample's identity, solvent used, and concentration.
II. NMR Data Acquisition
Instrumentation:
-
A standard NMR spectrometer (e.g., Bruker 400 MHz or equivalent).
General Parameters:
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Relaxation Delay (d1): 2-5 seconds.
-
Temperature: 298 K.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): To aid in distinguishing between CH, CH₂, and CH₃ groups, DEPT-90 and DEPT-135 experiments are recommended.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, peaks are at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[8]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mandatory Visualization
The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR analysis of this compound.
References
- 1. This compound | C7H12O2 | CID 3016291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
Application Note: Synthesis of 4-Heptenoic Acid via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 4-heptenoic acid, a valuable medium-chain unsaturated fatty acid. The synthesis is achieved through a robust three-step sequence commencing with the formation of a phosphonium salt, followed by a Wittig reaction to construct the alkene backbone, and culminating in the hydrolysis of the resulting ester. This protocol is designed to be a reliable method for producing this compound for research and development purposes.
Introduction
This compound is an unsaturated carboxylic acid with potential applications in various fields, including the synthesis of novel pharmaceutical agents and the development of advanced materials. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[1] This protocol details a practical approach to synthesize this compound, leveraging the reliability of the Wittig reaction for the key carbon-carbon double bond formation. The synthesis begins with the preparation of a phosphonium salt from ethyl 4-bromobutanoate and triphenylphosphine. The corresponding ylide is then generated in situ and reacted with propanal to yield ethyl 4-heptenoate. The final step involves the hydrolysis of the ethyl ester to afford the desired this compound.[2]
Experimental Overview
The overall synthetic pathway is illustrated in the workflow diagram below. The synthesis is divided into three main stages: phosphonium salt formation, Wittig olefination, and ester hydrolysis.
Caption: Overall synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for analogous reactions found in the literature and calculated molecular weights.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | Ethyl (4-(triphenylphosphonio))butanoate bromide | C₂₄H₂₆BrO₂P | 473.34 | 85-95 | White Solid |
| 2 | Ethyl 4-heptenoate | C₉H₁₆O₂ | 156.22 | 70-85 | Colorless Oil |
| 3 | This compound | C₇H₁₂O₂ | 128.17 | 80-95 | Colorless Oil |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl (4-(triphenylphosphonio))butanoate bromide
This procedure outlines the synthesis of the phosphonium salt from ethyl 4-bromobutanoate and triphenylphosphine.
Caption: Protocol for Phosphonium Salt Synthesis.
Materials:
-
Ethyl 4-bromobutanoate (1.0 eq)
-
Triphenylphosphine (1.05 eq)
-
Toluene (anhydrous)
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-bromobutanoate and triphenylphosphine.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours. A white precipitate will form during the reaction.
-
After 24 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold toluene, followed by cold diethyl ether, to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain ethyl (4-(triphenylphosphonio))butanoate bromide.
Step 2: Synthesis of Ethyl 4-heptenoate (Wittig Reaction)
This procedure describes the in-situ generation of the phosphonium ylide and its subsequent reaction with propanal to form the unsaturated ester.
Caption: Protocol for the Wittig Reaction.
Materials:
-
Ethyl (4-(triphenylphosphonio))butanoate bromide (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Propanal (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the phosphonium salt and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the suspension. The mixture will turn a characteristic ylide color (often orange or deep red).
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Add propanal dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl 4-heptenoate.
Step 3: Synthesis of this compound (Hydrolysis)
This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Caption: Protocol for Ester Hydrolysis.
Materials:
-
Ethyl 4-heptenoate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 4-heptenoate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 2 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Expected Spectroscopic Data
The following table provides the expected spectroscopic data for the final product, this compound.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10-12 (br s, 1H, COOH), 5.3-5.5 (m, 2H, -CH=CH-), 2.3-2.5 (m, 4H, -CH₂-COOH and =CH-CH₂-), 1.9-2.1 (m, 2H, -CH₂-CH=), 0.9-1.0 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~180 (COOH), ~130 (-CH=C H-), ~125 (-C H=CH-), ~35 (-C H₂-COOH), ~30 (=CH-C H₂-), ~25 (-C H₂-CH=), ~14 (-CH₃) |
| IR (neat) ν (cm⁻¹) | 3300-2500 (broad, O-H stretch), 2960-2850 (C-H stretch), 1710 (C=O stretch), 1650 (C=C stretch), 970 (trans C-H bend) |
Conclusion
The described three-step synthesis provides a reliable and efficient method for the preparation of this compound. The use of the Wittig reaction ensures the specific placement of the carbon-carbon double bond. This protocol is well-suited for laboratory-scale synthesis and can be adapted for the preparation of related unsaturated carboxylic acids.
References
Application Notes and Protocols for Utilizing 4-Heptenoic Acid in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 4-Heptenoic acid as a substrate in various enzyme assays. The information is targeted towards researchers in academia and industry involved in enzyme characterization, inhibitor screening, and drug discovery.
Introduction
This compound is a medium-chain unsaturated fatty acid that can serve as a substrate for several classes of enzymes involved in lipid metabolism. Its study can provide insights into the substrate specificity and catalytic mechanisms of these enzymes, which is crucial for understanding their physiological roles and for the development of therapeutic agents targeting lipid metabolic pathways. This document outlines protocols for assays involving Acyl-CoA Synthetase and Monoacylglycerol Lipase, two key enzyme families that are expected to process this compound or its derivatives.
Acyl-CoA Synthetase Assay using this compound
Acyl-CoA synthetases (ACS) are a family of enzymes that catalyze the formation of acyl-CoA from a fatty acid, ATP, and Coenzyme A. This activation step is essential for the subsequent metabolism of fatty acids through pathways such as β-oxidation and lipid synthesis. The following protocol describes a colorimetric assay to measure the activity of ACS using this compound as a substrate.
Experimental Workflow: Acyl-CoA Synthetase Assay
Caption: Workflow for the colorimetric Acyl-CoA Synthetase assay.
Protocol: Colorimetric Acyl-CoA Synthetase Assay
This protocol is adapted from general methods for ACS assays and is optimized for a 96-well plate format.
Materials:
-
This compound
-
Coenzyme A (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Acyl-CoA Synthetase (purified or as a cell lysate)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) (10 mM)
-
Potassium chloride (KCl) (50 mM)
-
Bovine Serum Albumin (BSA), fatty acid-free (0.1%)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare fresh aqueous solutions of ATP, CoA, MgCl₂, and KCl.
-
Prepare the assay buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 50 mM KCl, and 0.1% BSA.
-
Prepare the DTNB solution (10 mM) in 100 mM potassium phosphate buffer, pH 7.0.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
ATP solution (final concentration 5 mM)
-
CoA solution (final concentration 0.5 mM)
-
This compound solution (variable concentrations, e.g., 0-500 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the Acyl-CoA Synthetase enzyme solution to each well to start the reaction. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop the Reaction and Detect:
-
Stop the reaction by adding a solution of DTNB.
-
Incubate at room temperature for 5-10 minutes to allow for color development. The DTNB reacts with the remaining free CoA, producing a yellow-colored product.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The decrease in absorbance at 412 nm is proportional to the amount of CoA consumed, and thus to the ACS activity.
-
Create a standard curve using known concentrations of CoA to determine the amount of consumed CoA.
-
Calculate the enzyme activity in units (µmol of substrate converted per minute per mg of protein).
-
For kinetic analysis, plot the reaction velocity against the substrate (this compound) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.
-
Quantitative Data (Hypothetical)
| Parameter | Hypothetical Value |
| Km for this compound | 50 - 200 µM |
| Vmax | 0.5 - 5 µmol/min/mg |
| Optimal pH | 7.5 - 8.0 |
| Optimal Temperature | 37°C |
Monoacylglycerol Lipase (MAGL) Assay using a Fluorogenic this compound Derivative
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL can also hydrolyze other monoacylglycerols and synthetic substrates. This section describes a fluorogenic assay for MAGL activity using a synthetic substrate derived from heptenoic acid, 7-hydroxycoumarinyl-6-heptenoate. The hydrolysis of this substrate releases the highly fluorescent 7-hydroxycoumarin.
Signaling Pathway Context: Endocannabinoid System
Caption: Role of MAGL in the endocannabinoid signaling pathway.
Protocol: Fluorometric Monoacylglycerol Lipase Assay
This protocol is based on the use of fluorogenic coumarin-based substrates for lipase activity.
Materials:
-
7-hydroxycoumarinyl-6-heptenoate (synthesis required or custom order)
-
Monoacylglycerol Lipase (MAGL), purified or in a cell/tissue lysate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free (0.1%)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Synthesize or procure 7-hydroxycoumarinyl-6-heptenoate. A general approach involves the esterification of 7-hydroxycoumarin with 6-heptenoic acid.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
-
Set up the Assay:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
7-hydroxycoumarinyl-6-heptenoate solution (final concentration to be optimized, typically in the low micromolar range)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the MAGL enzyme solution to each well to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Measure Fluorescence:
-
Monitor the increase in fluorescence over time (kinetic measurement) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm. The rate of fluorescence increase is proportional to the MAGL activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence change) from the linear portion of the kinetic curve.
-
To quantify the amount of product formed, create a standard curve using known concentrations of 7-hydroxycoumarin.
-
Determine the enzyme activity in units (nmol of product formed per minute per mg of protein).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate and calculate the IC₅₀ value.
-
Quantitative Data (Exemplary)
The following table provides exemplary kinetic parameters that could be obtained for a medium-chain fatty acid coumarin ester with MAGL. These values should be determined experimentally.
| Parameter | Exemplary Value |
| Km for 7-hydroxycoumarinyl-6-heptenoate | 5 - 20 µM |
| Vmax | 100 - 1000 nmol/min/mg |
| Optimal pH | 7.0 - 8.0 |
| Optimal Temperature | 37°C |
Conclusion
The protocols described provide a framework for investigating the interaction of this compound and its derivatives with key enzymes in lipid metabolism. These assays can be adapted for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of novel enzymes. Due to the limited availability of specific data for this compound, researchers are encouraged to optimize the assay conditions and empirically determine the kinetic parameters for their specific experimental setup. These application notes serve as a starting point for further exploration into the role of medium-chain unsaturated fatty acids in biological systems.
Application Notes and Protocols for the Analytical Derivatization of 4-Heptenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization and quantitative analysis of 4-heptenoic acid, a medium-chain unsaturated fatty acid, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound (C7:1) is a medium-chain fatty acid that plays a role in various biological processes, including lipid metabolism and cell signaling.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance. However, its direct analysis by chromatographic methods can be challenging due to its polarity and, in the case of GC, low volatility.[3] Derivatization is a key sample preparation step that modifies the analyte to improve its analytical properties, such as volatility, thermal stability, and ionization efficiency, thereby enhancing sensitivity and chromatographic performance.[3][4]
This document outlines two validated derivatization protocols for the analysis of this compound:
-
GC-MS Analysis: Esterification to form the fatty acid methyl ester (FAME) derivative.
-
LC-MS Analysis: Amidation using a primary amine to introduce a readily ionizable tag.
Application Note 1: Quantitative Analysis of this compound by GC-MS following Esterification
Principle
For GC-MS analysis, carboxylic acids are commonly converted into their more volatile and less polar ester derivatives.[3] The most frequent approach is methylation to form fatty acid methyl esters (FAMEs).[3] This protocol details the use of boron trichloride in methanol (BCl3-methanol) as the esterification agent. The resulting this compound methyl ester is then analyzed by GC-MS, offering high sensitivity and selectivity.[3]
Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
Protocol: Esterification of this compound for GC-MS Analysis
Materials:
-
This compound standard
-
Internal Standard (e.g., Heptadecanoic acid)
-
Boron trichloride-methanol solution (12% w/w)
-
Hexane (GC grade)
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To a 2 mL glass vial, add a known amount of the biological sample or a standard solution of this compound.
-
Add an appropriate amount of internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Esterification:
-
Extraction of FAMEs:
-
Sample Analysis:
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
-
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp 1: 25°C/min to 175°C
-
Ramp 2: 4°C/min to 230°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
Quantitative Data
The following table summarizes the typical performance characteristics for the quantification of medium-chain unsaturated fatty acid methyl esters using GC-MS.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.2 - 0.6 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.6 - 1.7 µg/mL | [1] |
| Intra-day Precision (%RSD) | < 10% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Recovery | 85 - 110% | [6] |
Application Note 2: Ultrasensitive Quantification of this compound by LC-MS/MS following Amidation
Principle
For LC-MS analysis, derivatization of the carboxylic acid group can significantly enhance ionization efficiency in electrospray ionization (ESI), particularly in the positive ion mode.[4] This protocol describes the use of 2-dimethylaminoethylamine (DMED) as a derivatization reagent. DMED contains a primary amine that reacts with the carboxylic acid of this compound to form an amide, and a tertiary amine that is readily protonated, leading to a strong signal in positive ion ESI-MS/MS. This method provides excellent sensitivity for the analysis of fatty acids in complex biological matrices.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Protocol: DMED Derivatization of this compound for LC-MS/MS Analysis
Materials:
-
This compound standard
-
Internal Standard (e.g., deuterated this compound)
-
2-Dimethylaminoethylamine (DMED)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Sample vials (1.5 mL)
-
Thermomixer or heating block
Procedure:
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add the sample or standard solution.
-
Add the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Prepare the derivatization reagent by dissolving EDC (e.g., 20 mg/mL) and DMED (e.g., 20 mg/mL) in a mixture of acetonitrile and pyridine (e.g., 80:20 v/v).
-
Add 100 µL of the derivatization reagent to the dried sample.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
-
Sample Clean-up (if necessary):
-
After cooling to room temperature, the reaction can be quenched by adding a small volume of water.
-
The sample may be further purified using solid-phase extraction (SPE) if significant matrix interference is expected.
-
-
Sample Analysis:
-
Dilute the derivatized sample with the initial mobile phase conditions.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table summarizes the expected performance characteristics for the quantification of DMED-derivatized medium-chain fatty acids using LC-MS/MS.
| Parameter | Expected Value | Reference |
| Linearity (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | ~0.5 fmol | [7] |
| Limit of Quantification (LOQ) | ~5 fmol | [7] |
| Intra-day Precision (%RSD) | < 5% | [7] |
| Inter-day Precision (%RSD) | < 10% | [7] |
| Recovery | > 80% | [7] |
Signaling Pathway Involvement of Medium-Chain Fatty Acids
Medium-chain fatty acids (MCFAs) like this compound are not only energy substrates but also act as signaling molecules. They can enter the mitochondria for beta-oxidation independent of the carnitine shuttle, which is required for long-chain fatty acids. The resulting acetyl-CoA can enter the TCA cycle for energy production. Additionally, MCFAs can interact with cell surface G-protein coupled receptors (GPCRs), such as GPR84, to initiate intracellular signaling cascades that can modulate inflammatory responses and metabolic processes.
Caption: Metabolic and signaling pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Heptenoic Acid Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Heptenoic acid derivatives, specifically 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA)-lactone, in cell culture. While information on the direct application of this compound is limited, its biologically active derivative, HOHA-lactone, has demonstrated significant effects on cellular processes, particularly angiogenesis. These notes detail the underlying mechanisms, experimental protocols, and relevant quantitative data to facilitate further research and drug development.
I. Cellular and Molecular Effects of HOHA-Lactone
4-Hydroxy-7-oxo-5-heptenoic acid (HOHA)-lactone is an oxidative truncation product of docosahexaenoate lipids. In cell culture, it has been shown to readily diffuse into retinal pigmented epithelial (RPE) cells and undergo metabolism.[1] Its primary effects are linked to the induction of angiogenesis, a critical process in both normal physiology and pathological conditions like age-related macular degeneration (AMD).[2][3]
The principal mechanism of HOHA-lactone-induced angiogenesis involves the stimulation of vascular endothelial growth factor (VEGF) secretion from cells such as the human retina-derived ARPE-19 cell line.[2][3] This process is correlated with an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH), indicating the induction of oxidative stress.[2][3] Furthermore, glutathione-conjugated metabolites of HOHA-lactone have also been shown to stimulate the proliferation of human umbilical vein endothelial cells (HUVEC) and promote angiogenesis in vitro.[2][3]
At lower concentrations, HOHA-lactone promotes VEGF secretion, while at higher concentrations, it can inhibit this secretion, suggesting a hormetic effect.[2]
II. Quantitative Data Summary
The following tables summarize the key quantitative data from cell culture experiments involving HOHA-lactone.
Table 1: Cell Seeding Densities for In Vitro Assays
| Cell Line | Assay Type | Seeding Density | Plate Format |
| ARPE-19 | Cell Viability | 4.5 x 10⁴ cells/well | 96-well plate |
| HUVEC | Cell Viability | 4.5 x 10⁴ cells/well | 96-well plate |
| ARPE-19 | General Culture | 2 x 10⁶ cells | Not specified |
Table 2: Experimental Concentrations of HOHA-Lactone
| Cell Line | Assay | Concentration Range |
| ARPE-19 | VEGF Secretion | 0 - 100 µM |
| ARPE-19 | Metabolite Analysis | 0 - 200 µM |
III. Experimental Protocols
The following are detailed protocols for key experiments involving HOHA-lactone in cell culture.
Protocol 1: Assessment of HOHA-Lactone-Induced VEGF Secretion in ARPE-19 Cells
Objective: To determine the effect of HOHA-lactone on the secretion of Vascular Endothelial Growth Factor (VEGF) from ARPE-19 cells.
Materials:
-
ARPE-19 cells
-
DMEM/F12 cell culture medium
-
Fetal Bovine Serum (FBS)
-
HOHA-lactone stock solution
-
96-well cell culture plates
-
VEGF ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 4.5 x 10⁴ cells per well in DMEM/F12 medium supplemented with 10% heat-inactivated FBS.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.[2]
-
Starvation: The following day, starve the cells for 4 to 5 hours in a basal medium (DMEM/F12 without FBS).[2]
-
Treatment: Prepare various concentrations of HOHA-lactone (e.g., 0, 1, 10, 25, 50, 100 µM) in the basal cell culture medium.[2]
-
Exposure: Remove the starvation medium and add 200 µl of the HOHA-lactone-containing medium to the respective wells.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Sample Collection: After incubation, carefully collect the extracellular medium from each well.
-
VEGF Measurement: Measure the concentration of VEGF in the collected medium using a commercially available VEGF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the VEGF concentrations to determine the dose-dependent effect of HOHA-lactone on VEGF secretion.
Protocol 2: In Vitro Angiogenesis Assay (Tube Formation)
Objective: To assess the angiogenic potential of HOHA-lactone-treated cell culture medium on Human Umbilical Vein Endothelial Cells (HUVEC).
Materials:
-
HUVEC
-
HUVEC cell culture medium
-
Conditioned medium from HOHA-lactone-treated ARPE-19 cells (from Protocol 1)
-
Matrigel or other basement membrane matrix
-
24-well cell culture plates
-
Microscope
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C.
-
Cell Seeding: Seed HUVEC onto the Matrigel-coated wells at an appropriate density in HUVEC cell culture medium.
-
Treatment: Remove the standard HUVEC medium and replace it with the conditioned medium collected from HOHA-lactone-treated ARPE-19 cells (see Protocol 1).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for tube formation to occur (typically 6-24 hours).
-
Imaging: Observe and photograph the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Analysis: Compare the tube formation in wells treated with conditioned medium from different HOHA-lactone concentrations to the control group.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying the effects of HOHA-lactone.
Caption: HOHA-lactone signaling pathway in ARPE-19 cells.
Caption: Experimental workflow for HOHA-lactone studies.
References
- 1. Metabolism of 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA) Lactone by Retinal Pigmented Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA) Lactone Induces Angiogenesis through Several Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-7-oxo-5-heptenoic Acid Lactone Induces Angiogenesis through Several Different Molecular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Heptenoic Acid as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids in biological matrices is crucial for various fields, including metabolic research, drug development, and clinical diagnostics. Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers high sensitivity and selectivity for these analyses. The use of an internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of quantitative results.
4-Heptenoic acid, a medium-chain unsaturated fatty acid, is not typically abundant in most biological systems. This characteristic, combined with its structural similarity to other fatty acids of interest, makes it a suitable candidate for use as an internal standard in mass spectrometric assays. This document provides detailed application notes and protocols for the proposed use of this compound as an internal standard for the quantitative analysis of other fatty acids.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is critical for method development. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 51193-78-3 ((E)-isomer) | [1] |
| Boiling Point | 117-118 °C at 17 Torr | [1] |
| InChIKey | KFXPOIKSDYRVKS-ONEGZZNKSA-N ((E)-isomer) | [1] |
| SMILES | O=C(O)CCC=CCC | [1] |
Principle of Internal Standardization
The fundamental principle of using an internal standard is to add a known amount of a compound that is structurally and chemically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively mitigates errors that can be introduced during the analytical workflow.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocols
The following are proposed protocols for the use of this compound as an internal standard in GC-MS and LC-MS analysis of fatty acids. These are generalized methods and may require optimization for specific applications and matrices.
Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is suitable for the analysis of total fatty acids in biological samples like plasma, serum, or cell cultures.
1. Reagents and Materials:
-
This compound (Internal Standard)
-
Fatty acid standards for calibration curve
-
Chloroform
-
Methanol
-
Hexane
-
Boron trifluoride (BF₃) in methanol (14%)
-
Anhydrous sodium sulfate
-
GC-grade solvents
2. Sample Preparation and Extraction:
-
To 100 µL of the biological sample (e.g., serum), add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).
-
Perform a lipid extraction using a modified Folch method: add 2 mL of a 2:1 (v/v) chloroform:methanol mixture, vortex vigorously for 2 minutes, and centrifuge to separate the phases.[2]
-
Carefully transfer the lower organic phase to a clean glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.[3]
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature and add 1 mL of water and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
4. GC-MS Parameters:
| Parameter | Suggested Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar wax column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
5. Data Analysis:
-
Identify the FAME of this compound and the target analytes based on their retention times and mass spectra.
-
For quantification, monitor characteristic ions for each FAME in SIM mode. For the methyl ester of this compound, potential ions to monitor would be derived from its fragmentation pattern, which would include the molecular ion and characteristic fragments.[4]
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Free Fatty Acids
This protocol is suitable for the analysis of free (non-esterified) fatty acids and avoids derivatization.
1. Reagents and Materials:
-
This compound (Internal Standard)
-
Fatty acid standards for calibration curve
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Formic acid
-
Ammonium acetate
-
LC-MS grade solvents
2. Sample Preparation and Extraction:
-
To 50 µL of plasma, add a known amount of this compound internal standard solution.
-
Perform a protein precipitation and liquid-liquid extraction by adding 1 mL of a 3:1 (v/v) isopropanol:hexane mixture.
-
Vortex for 5 minutes and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Parameters:
| Parameter | Suggested Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate |
| Gradient | Start with 30% B, increase to 100% B over 10 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
4. Data Analysis:
-
Develop an MRM method by determining the precursor-to-product ion transitions for this compound and the target fatty acids. The precursor ion will typically be the deprotonated molecule [M-H]⁻.
-
Quantify the analytes by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.
Method Validation Summary
A rigorous validation is necessary to ensure the reliability of any quantitative method. The following table summarizes key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 85-115% at different concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% (20% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10, with acceptable precision and accuracy |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Comparison of the analyte response in the presence and absence of the matrix. |
Logical Relationship for Internal Standard Selection
The choice of an appropriate internal standard is a critical step in method development. The following diagram illustrates the decision-making process.
Caption: Decision logic for selecting an internal standard.
Conclusion
While stable isotope-labeled internal standards are considered the gold standard, this compound presents a viable and cost-effective alternative for the quantitative analysis of other short- to medium-chain fatty acids by mass spectrometry. Its non-endogenous nature in most biological systems and its structural similarity to target analytes make it a strong candidate. The provided protocols offer a solid foundation for developing and validating robust quantitative methods. As with any analytical method, careful optimization and validation are paramount to ensure data of the highest quality.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, methyl ester, (E)- | C8H14O2 | CID 5362860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Heptenoic Acid
Welcome to the technical support center for the synthesis of 4-Heptenoic Acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist you in optimizing the yield of your this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound. The questions are organized by the synthetic method.
Method 1: Malonic Ester Synthesis
Q1: My yield of this compound is consistently low. What are the potential causes?
A1: Low yields in malonic ester synthesis can stem from several factors:
-
Incomplete deprotonation: The initial deprotonation of diethyl malonate is crucial. Ensure your sodium ethoxide is fresh and anhydrous. The presence of moisture will consume the base and prevent complete formation of the enolate.
-
Side reactions of the alkylating agent: 1-bromo-2-butene is a common alkylating agent for this synthesis. It can undergo elimination reactions in the presence of a strong base, reducing the amount available for alkylation. Consider adding the alkylating agent slowly at a lower temperature to minimize this.
-
Dialkylation: A common side product is the dialkylated malonic ester.[1] To minimize this, use a slight excess of diethyl malonate relative to the alkylating agent.
-
Incomplete hydrolysis: The saponification of the ester groups must be complete. Ensure you are using a sufficient excess of sodium hydroxide and adequate heating time.
-
Incomplete decarboxylation: The final decarboxylation step requires sufficient heating. Ensure the reaction mixture reaches the required temperature to drive the loss of CO2.
Q2: I am having difficulty separating my final product from byproducts. What purification strategies do you recommend?
A2: Purification of this compound can be achieved through the following steps:
-
Acid-base extraction: After acidification of the reaction mixture, this compound will be in its protonated, organic-soluble form. Extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is an effective method for purifying liquid carboxylic acids.
-
Column chromatography: If distillation is not sufficient, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes.
Method 2: Wittig Reaction
Q1: The Wittig reaction is not proceeding to completion. What should I check?
A1: Incomplete Wittig reactions can be due to several issues:
-
Ylide formation: The generation of the phosphorus ylide is critical. The phosphonium salt must be dry, and a strong, anhydrous base (like n-butyllithium or sodium hydride) in an inert solvent (like THF or DMSO) is necessary.
-
Aldehyde reactivity: The aldehyde used in the reaction should be pure. Impurities can inhibit the reaction.
-
Steric hindrance: While generally robust, highly sterically hindered aldehydes or ylides can lead to lower yields.
-
Presence of water or acidic protons: The ylide is a strong base and will be quenched by water or other acidic protons in the reaction mixture. Ensure all glassware is oven-dried and reagents are anhydrous.[2]
Q2: The stereoselectivity of my Wittig reaction is poor, leading to a mixture of E and Z isomers. How can I improve this?
A2: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide:
-
Stabilized ylides: Ylides with electron-withdrawing groups (e.g., an ester) are more stable and generally lead to the E-alkene as the major product.
-
Non-stabilized ylides: Simple alkyl ylides are less stable and typically favor the Z-alkene.
-
Schlosser modification: For non-stabilized ylides, the Schlosser modification can be used to increase the proportion of the E-isomer. This involves using phenyllithium at low temperatures to deprotonate the betaine intermediate.
Q3: How do I remove the triphenylphosphine oxide byproduct from my reaction mixture?
A3: Triphenylphosphine oxide can be challenging to remove completely. Here are a few methods:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture upon cooling or addition of a non-polar solvent.
-
Column chromatography: This is the most common method. Triphenylphosphine oxide is more polar than the desired alkene ester product and can be separated on a silica gel column.
-
Precipitation: Dissolving the crude product in a minimal amount of a polar solvent (like dichloromethane) and then adding a large excess of a non-polar solvent (like hexanes or pentane) can cause the triphenylphosphine oxide to precipitate.
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the synthesis of this compound via different methods.
Table 1: Malonic Ester Synthesis of this compound
| Parameter | Value |
| Starting Materials | Diethyl malonate, 1-bromo-2-butene |
| Base | Sodium ethoxide in ethanol |
| Hydrolysis/Decarboxylation | NaOH, then H3O+ and heat |
| Reported Yield | 60-75% |
Table 2: Wittig Reaction for the Synthesis of a this compound Precursor (Ethyl 4-heptenoate)
| Parameter | Value |
| Starting Materials | Propanal, (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Reported Yield of Ester | 80-95% |
| Subsequent Hydrolysis Yield | >95% |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol outlines the synthesis of this compound starting from diethyl malonate and 1-bromo-2-butene.
Workflow Diagram:
Caption: Malonic Ester Synthesis Workflow for this compound.
Methodology:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution to 0 °C.
-
Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. Allow the reaction to stir at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-butene dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether to remove any unreacted starting materials.
-
Saponification: To the aqueous layer, add a solution of sodium hydroxide and heat to reflux for 4-6 hours to hydrolyze the ester groups.
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux for 6-8 hours to effect decarboxylation.
-
Purification: Cool the mixture and extract the this compound with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Wittig Reaction and Hydrolysis to Synthesize this compound
This two-step protocol involves the synthesis of ethyl 4-heptenoate via a Wittig reaction, followed by hydrolysis to yield this compound.
Workflow Diagram:
Caption: Wittig Reaction and Hydrolysis Workflow for this compound.
Methodology:
Step 1: Synthesis of Ethyl 4-heptenoate
-
Ylide Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as sodium hydride or n-butyllithium dropwise. Stir the mixture at room temperature for 1-2 hours until the ylide forms (a color change is often observed).
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of propanal in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, containing triphenylphosphine oxide, is purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 4-heptenoate.
Step 2: Hydrolysis of Ethyl 4-heptenoate
-
Saponification: Dissolve the purified ethyl 4-heptenoate in a mixture of ethanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.[3][4]
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1-2.
-
Purification: Extract the this compound with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by vacuum distillation.
References
Technical Support Center: Synthesis of 4-Heptenoic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-heptenoic acid, a valuable intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and versatile method for synthesizing this compound is the malonic ester synthesis.[1][2][3][4] This multi-step process involves the alkylation of diethyl malonate with an appropriate five-carbon alkenyl halide (e.g., 1-bromo-pent-2-ene), followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final carboxylic acid.[1][2][5]
Q2: What are the most common side reactions in this synthesis?
The most frequently encountered side reactions include:
-
Dialkylation: The mono-alkylated malonic ester can undergo a second alkylation, leading to a disubstituted byproduct.[6]
-
E2 Elimination: The basic conditions can promote an elimination reaction with the alkyl halide, forming an undesired alkene.[6]
-
Transesterification: If the alkoxide base used does not match the alcohol of the malonic ester (e.g., using sodium methoxide with diethyl malonate), an exchange of the ester groups can occur.[6]
-
Incomplete Hydrolysis: Failure to completely hydrolyze the diester intermediate will result in a mixture of the dicarboxylic acid, the mono-acid, and unreacted ester.
-
Isomerization of the Double Bond: The position of the double bond in the alkenyl chain may shift under the reaction conditions, leading to a mixture of heptenoic acid isomers.
Q3: How can I minimize the formation of the dialkylated product?
To reduce the amount of dialkylated byproduct, you can:
-
Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of the malonate can also favor mono-alkylation.[6]
-
Add the alkylating agent slowly to the reaction mixture. This allows the alkyl halide to react with the initial enolate before the mono-alkylated product can be deprotonated and react further.[6]
Q4: My yield is low, and I detect a volatile alkene. What is the likely cause?
The presence of an alkene derived from your alkyl halide points to a competing E2 elimination reaction.[6] To favor the desired SN2 substitution:
-
Control the reaction temperature; lower temperatures generally favor substitution over elimination.[6]
Q5: I see evidence of ester hydrolysis in my crude product before the intended hydrolysis step. How can this be avoided?
Premature hydrolysis of the ester groups indicates the presence of water in your reaction. Ensure that all glassware is thoroughly dried and that you are using anhydrous solvents and reagents.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Alkylated Product | Competing E2 elimination of the pentenyl halide. | Use a less sterically hindered base. Lower the reaction temperature. Ensure the use of a primary pentenyl halide.[6] |
| Incomplete deprotonation of diethyl malonate. | Ensure the base is not old or deactivated. Use a slight excess of the base. | |
| Presence of Dialkylated Byproduct | The mono-alkylated intermediate is being deprotonated and reacting further. | Use a 1:1 stoichiometry of diethyl malonate to the alkylating agent, or a slight excess of the malonate. Add the alkylating agent slowly.[6] |
| NMR Spectrum Shows a Mixture of Double Bond Isomers | Isomerization of the double bond in the pentenyl halide starting material or the product. | Use mild reaction conditions. Check the purity of the starting pentenyl halide. Purification by chromatography may be necessary. |
| Incomplete Decarboxylation | Insufficient heating during the decarboxylation step. | Ensure the reaction is heated to a sufficiently high temperature for an adequate amount of time. Monitor the reaction for the cessation of CO2 evolution. |
| Difficulty in Isolating the Final Product | The product is soluble in the aqueous layer during workup. | Saturate the aqueous layer with NaCl to decrease the solubility of the carboxylic acid. Perform multiple extractions with an organic solvent. |
Quantitative Data Summary
| Synthetic Step | Parameter | Typical Value | Notes |
| Alkylation | Yield | 40-60% | Yields can be variable due to the competing elimination reaction, especially with secondary halides.[6] |
| Purity of Crude Product | Variable | Often a mixture of mono- and dialkylated products, requiring purification. | |
| Hydrolysis & Decarboxylation | Yield | >90% | This step is generally high-yielding if the hydrolysis is complete. |
| Overall Synthesis | Overall Yield | 35-55% | The overall yield is largely dependent on the success of the alkylation step. |
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Alkylation of Diethyl Malonate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol.
-
Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add 1-bromo-pent-2-ene (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (pent-2-en-1-yl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl (pent-2-en-1-yl)malonate, add an excess of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with vigorous stirring until the hydrolysis is complete (typically 4-6 hours, monitor by TLC for the disappearance of the ester).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Heat the acidified mixture to reflux to effect decarboxylation. The evolution of carbon dioxide should be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).
-
Cool the mixture and extract the this compound with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common side reactions in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch21: Malonic esters [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Identifying Impurities in 4-Heptenoic Acid by NMR
Welcome to the technical support center for the analysis of 4-Heptenoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in this compound samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: The following tables summarize the expected chemical shifts for this compound in a standard deuterated solvent like CDCl3. Note that exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| H1 (-COOH) | ~10-12 | Broad Singlet |
| H2 (-CH2-COOH) | ~2.4 | Triplet |
| H3 (-CH2-CH2-COOH) | ~2.3 | Quintet |
| H4, H5 (-CH=CH-) | ~5.4 | Multiplet |
| H6 (-CH2-CH=) | ~2.0 | Quintet |
| H7 (-CH3) | ~0.9 | Triplet |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C1 (-COOH) | ~179 |
| C2 (-CH2-COOH) | ~34 |
| C3 (-CH2-CH2-COOH) | ~24 |
| C4, C5 (-CH=CH-) | ~125, ~130 |
| C6 (-CH2-CH=) | ~29 |
| C7 (-CH3) | ~14 |
Q2: My 1H NMR spectrum of this compound is missing the broad singlet for the carboxylic acid proton. What could be the reason?
A2: The absence of the carboxylic acid proton signal (typically between 10-12 ppm) is a common issue. Here are a few possible causes:
-
Proton Exchange with Solvent: If your deuterated solvent (e.g., CDCl3) contains traces of water (H2O or D2O), the acidic proton of the carboxylic acid can exchange with deuterium from D2O. This can lead to a significant decrease in the intensity of the -COOH signal, or its complete disappearance. To confirm this, you can intentionally add a drop of D2O to your NMR tube and re-acquire the spectrum. If the peak disappears, it confirms it was the acidic proton.
-
Sample Preparation: If the sample was prepared in a protic solvent (like methanol-d4 or D2O), proton exchange is very likely.
-
Basic Impurities: The presence of basic impurities can deprotonate the carboxylic acid, leading to the disappearance of the acidic proton signal.
Q3: I see extra peaks in the olefinic region (5-6 ppm) of my 1H NMR spectrum. What could they be?
A3: Additional signals in the olefinic region often indicate the presence of isomers of this compound. Common isomers include:
-
cis and trans Isomers: Commercial this compound may be a mixture of cis (Z) and trans (E) isomers. The coupling constants (J-values) for the vinyl protons can help distinguish them. Generally, the trans isomer will have a larger coupling constant (typically ~15 Hz) compared to the cis isomer (~10 Hz).
-
Positional Isomers: Depending on the synthetic route, other heptenoic acid isomers with the double bond at different positions (e.g., 2-Heptenoic acid, 3-Heptenoic acid, 5-Heptenoic acid, or 6-Heptenoic acid) could be present. Each of these isomers will have a unique set of signals in the olefinic region.
Q4: My NMR spectrum shows signals that I suspect are from residual solvents. What are the common solvent signals to look out for?
A4: It is common to have residual solvent signals in your NMR spectrum. The chemical shifts of these solvents can sometimes overlap with your signals of interest.
Table 3: Common Solvents and their 1H NMR Chemical Shifts in CDCl3
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | 1.25, 0.88 | Multiplet, Multiplet |
| Toluene | 7.27-7.17 (m), 2.36 (s) | Multiplet, Singlet |
| Water | ~1.56 | Broad Singlet |
Troubleshooting Guide for Impurity Identification
This section provides a systematic approach to identifying common impurities in your this compound sample based on their NMR signatures.
Workflow for Impurity Identification:
Caption: Workflow for identifying impurities in this compound by NMR.
Synthesis-Related Impurities
The nature of impurities will heavily depend on the synthetic route used to prepare this compound. Below are some common synthetic methods and their potential byproducts.
-
Malonic Ester Synthesis: This is a common method for preparing carboxylic acids.
-
Potential Impurities:
-
Diethyl malonate (starting material): Look for a triplet at ~1.3 ppm (CH3), a quartet at ~4.2 ppm (CH2), and a singlet at ~3.4 ppm (malonate CH2).
-
Dialkylated malonic ester: This can lead to a more complex spectrum. The key is to look for the absence of the acidic proton on the alpha-carbon of the malonate.
-
Ethanol: A triplet at ~1.2 ppm and a quartet at ~3.7 ppm.
-
-
-
Wittig Reaction: This reaction is used to form the double bond.
-
Potential Impurities:
-
Triphenylphosphine oxide: A byproduct of the reaction. It will show complex multiplets in the aromatic region (~7.4-7.8 ppm).
-
cis/trans Isomers: As mentioned in the FAQs, look for different coupling constants in the olefinic region.
-
Unreacted aldehyde: A signal for the aldehydic proton will be present around 9-10 ppm.
-
-
-
Grignard Reaction: Carboxylation of a Grignard reagent is another route.
-
Potential Impurities:
-
Starting alkyl/alkenyl halide: The signals will depend on the specific halide used.
-
Byproducts from side reactions: Grignard reactions can have side reactions such as reduction of the carbonyl group (if applicable in a multi-step synthesis) or coupling of the Grignard reagent. These can lead to a variety of aliphatic signals.
-
-
Degradation Products
Unsaturated fatty acids like this compound are susceptible to oxidation, especially if not stored properly (e.g., exposure to air, light, or high temperatures).
-
Oxidation Products:
-
Aldehydes: Look for a characteristic signal in the 9-10 ppm region of the 1H NMR spectrum.
-
Epoxides: Protons on the epoxide ring will appear in the 2.5-3.5 ppm range.
-
Peroxides: The signals for protons attached to carbons bearing a hydroperoxy group (-OOH) can be broad and appear downfield.
-
Saturated fatty acids: If the double bond is reduced, you will see a disappearance of the olefinic signals and an increase in the intensity of the aliphatic signals. For example, heptanoic acid would be a potential impurity.[1]
-
Experimental Protocol: Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. For more polar samples, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is completely dissolved. Gentle vortexing or sonication can aid in dissolution.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer to the NMR tube. This ensures a homogeneous solution and prevents shimming issues.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Analysis: The sample is now ready for NMR analysis.
Logical Pathway for Troubleshooting Unexpected NMR Signals
Caption: A logical flowchart for troubleshooting unexpected signals in the NMR spectrum of this compound.
References
Technical Support Center: GC Analysis of 4-Heptenoic Acid
This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak tailing observed during the Gas Chromatography (GC) analysis of 4-Heptenoic acid and other free fatty acids.
Troubleshooting Guide
Q1: What are the primary causes of peak tailing for this compound in my GC analysis?
A1: Peak tailing for acidic compounds like this compound is overwhelmingly caused by secondary chemical interactions within the GC system. The polar carboxyl group (-COOH) of the acid can form strong hydrogen bonds with active sites.[1][2][3]
The primary sources of these interactions are:
-
Active Sites: Silanol groups (Si-OH) are highly active sites present on the surfaces of glass inlet liners and the fused silica column itself. These groups readily interact with polar compounds, delaying their elution and causing tailing peaks.[3][4][5]
-
Column Choice: Using a general-purpose, non-polar column is often unsuitable for free carboxylic acids. These columns are not designed to shield the analyte from active sites.
-
System Contamination: Non-volatile residues from previous samples can accumulate in the inlet liner or at the head of the column, creating new active sites that cause peak tailing.[2][6][7]
-
Improper Column Installation: A poor column cut or incorrect installation can create "dead volumes" or turbulence in the flow path, leading to peak distortion.[5][8]
Q2: My this compound peak is tailing. What is the first and most simple troubleshooting step?
A2: Always start with basic inlet maintenance, as the injector is the most common source of activity and contamination.[6][7]
-
Replace the Inlet Liner: The liner is the first surface your sample touches at high temperature. Over time, it accumulates non-volatile residues and its deactivation layer can degrade. Replace it with a new, highly deactivated liner.[8][9][10]
-
Replace the Septum: Particles from a coring or degraded septum can fall into the liner, creating active sites.
-
Check Seals: Ensure the O-ring and other seals are in good condition and properly installed to prevent leaks.
Q3: Can my choice of GC column affect peak tailing for acids?
A3: Absolutely. Column selection is critical. For analyzing free fatty acids without derivatization, you should use a specialized polar column that is designed to minimize acidic interactions.
Recommended column phases include:
-
FFAP (Free Fatty Acid Phase): These are nitroterephthalic acid-modified polyethylene glycol (PEG) columns, such as the Agilent DB-FFAP or Supelco Nukol™.[11][12] They are specifically designed for the analysis of volatile free acids and provide excellent peak shapes.
-
WAX: High-polarity polyethylene glycol columns (e.g., DB-WAX, HP-INNOWax) can also be effective, but FFAP columns are generally considered superior for free acids.[13][14]
Q4: I have performed inlet maintenance and am using an appropriate column, but some tailing persists. How can I achieve a perfectly symmetrical peak?
A4: The most robust and effective method to completely eliminate peak tailing for carboxylic acids is derivatization .[8][15] This process chemically modifies the polar carboxyl group into a non-polar, less reactive functional group (typically an ester).[16][17][18]
Benefits of derivatization include:
-
Eliminates Hydrogen Bonding: By converting the -COOH group, you remove the active hydrogen, preventing interactions with silanol active sites.[15]
-
Increases Volatility: The resulting ester is typically more volatile than the parent acid, allowing for analysis at lower temperatures.[17]
-
Improves Peak Shape: The derivatized analyte does not interact with the system, resulting in sharp, symmetrical (Gaussian) peaks.
The most common derivatization method is silylation , which converts the acid to a trimethylsilyl (TMS) ester. A common and effective reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]
Frequently Asked Questions (FAQs)
Q: What is an "active site" in a GC system? A: An active site refers to a location in the GC flow path that can chemically or physically interact with an analyte, preventing it from moving smoothly through the system. For acidic compounds, the most problematic active sites are free silanol (Si-OH) groups on the glass surfaces of the inlet liner, column, or connection points.[3][4]
Q: What is a "deactivated" or "inert" inlet liner? A: A deactivated inlet liner has been chemically treated to cap the active silanol groups on its glass surface, typically by bonding a layer of siloxanes over them.[9][18] This creates an inert surface that minimizes unwanted interactions with active analytes like acids and bases, preventing peak tailing and sample loss.[4][10][19]
Q: When is it necessary to trim the GC column? A: You should trim the front end of your column (typically 15-50 cm) when you suspect contamination from non-volatile sample residues. These residues accumulate at the column inlet and create active sites. If you observe that peak tailing has gradually worsened over many injections, trimming the column can often restore performance by removing the contaminated section.[5][6][20]
Q: Can overloading the column cause peak tailing? A: Yes, injecting too much sample can overload the column, leading to peak distortion that often manifests as tailing or fronting. If all peaks in your chromatogram are distorted, try diluting your sample and injecting a smaller amount to see if the peak shape improves.[8][21]
Data Presentation
The following table illustrates the typical effect of troubleshooting steps on the peak shape of this compound, as measured by the Asymmetry Factor (As). A perfect, symmetrical peak has an As value of 1.0.
| Condition / Action Taken | Expected Asymmetry Factor (As) | Peak Shape | Notes |
| Standard Non-Polar Column | > 2.0 | Severe Tailing | Unsuitable for direct analysis of free acids. |
| FFAP Column (No Maintenance) | 1.5 - 1.8 | Moderate Tailing | Column is appropriate, but system activity is present. |
| FFAP Column + Inlet Maintenance | 1.2 - 1.5 | Minor Tailing | Peak shape improves significantly after cleaning the inlet. |
| FFAP Column + Derivatization | 1.0 - 1.1 | Symmetrical | Derivatization is the most effective solution for ideal peak shape. |
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing.
Caption: How derivatization prevents peak tailing interactions.
Experimental Protocol: Derivatization of this compound
This protocol describes the silylation of this compound using BSTFA for GC analysis.
Materials:
-
Sample containing this compound dissolved in an aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
2 mL autosampler vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Pipette 100 µL of the sample solution into a clean, dry 2 mL autosampler vial.
-
Add 200 µL of the derivatization reagent (BSTFA) to the vial. The reagent should be in excess to ensure a complete reaction.
-
Tightly cap the vial.
-
Gently vortex the vial for 10-15 seconds to ensure thorough mixing.
-
Heat the vial at 70-80°C for 30 minutes to facilitate the reaction.
-
Allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for injection into the GC.
Recommended GC-FID Conditions:
-
GC System: Agilent GC with FID or equivalent.
-
Column: Agilent DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Detector: FID.
-
Detector Temperature: 260°C.
-
Makeup Gas (N2): 25 mL/min.
-
H2 Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 9. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. aocs.org [aocs.org]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. gcms.cz [gcms.cz]
- 19. silcotek.com [silcotek.com]
- 20. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 21. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Optimizing Mobile Phase for 4-Heptenoic Acid HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Heptenoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound analysis by reversed-phase HPLC?
A typical starting point for the analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier. A common starting gradient might be 40-60% acetonitrile in water, with the addition of 0.1% formic acid or phosphoric acid to control the pH.
Q2: Why is it important to control the pH of the mobile phase for this compound analysis?
Controlling the mobile phase pH is crucial for achieving good peak shape and reproducible retention times for acidic compounds like this compound. The pKa of this compound is approximately 5.05. To ensure the analyte is in its non-ionized (more hydrophobic) form, the mobile phase pH should be set at least 2 pH units below the pKa. A pH in the range of 2.5-3.0 is generally recommended to suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column and improved peak symmetry.
Q3: What are the most common organic modifiers and acidic additives used for the separation of this compound?
The most commonly used organic modifiers are acetonitrile and methanol. Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. For acidic additives, formic acid, acetic acid, and phosphoric acid are frequently used. Formic acid and acetic acid are volatile and compatible with mass spectrometry (MS) detectors, while phosphoric acid is a stronger acid and can provide better peak shape in some cases but is not suitable for MS.
Q4: What detection wavelength should be used for this compound?
This compound does not have a strong chromophore. Therefore, detection is typically performed at a low UV wavelength, around 210 nm, where the carboxylic acid group exhibits some absorbance.[1][2][3]
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol provides a general method for the analysis of this compound that can be adapted and optimized for specific instrumentation and sample matrices.
| Parameter | Condition |
| HPLC System | Any standard HPLC or UHPLC system with a UV detector |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/Acetonitrile (70:30) |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound.
Peak Shape Problems
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Incorrect Mobile Phase pH: The pH of the mobile phase is not low enough to fully suppress the ionization of the carboxylic acid group. | Lower the mobile phase pH to a range of 2.5-3.0 using an acidic modifier like 0.1% formic acid or phosphoric acid.[4] |
| Secondary Interactions: The acidic analyte interacts with active silanol groups on the silica-based stationary phase. | Use a high-purity, end-capped C18 column to minimize silanol interactions. Consider adding a competitive base like triethylamine (TEA) in low concentrations, though this is less common with modern columns. | |
| Column Overload: Injecting too much sample can lead to peak tailing. | Reduce the sample concentration or the injection volume.[4] | |
| Peak Fronting | Sample Solvent Effects: The sample is dissolved in a solvent that is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible.[5] |
| Column Overload (Volume): Injecting too large a volume of sample, even if dilute. | Reduce the injection volume. | |
| Peak Splitting | Column Void or Channeling: A void has formed at the head of the column, or the packed bed has been disturbed. | Replace the column. Using a guard column can help extend the life of the analytical column.[5] |
| Clogged Inlet Frit: Particulates from the sample or mobile phase have blocked the column inlet frit. | Disconnect the column and back-flush it. If the problem persists, replace the frit or the column. | |
| Co-elution: Another compound is eluting very close to this compound. | Modify the mobile phase composition or gradient to improve resolution. |
Retention Time Variability
| Problem | Potential Cause | Suggested Solution |
| Gradual Shift in Retention Time | Mobile Phase Composition Change: Evaporation of the more volatile solvent component (e.g., acetonitrile) from the mobile phase reservoir. | Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily. |
| Column Temperature Fluctuation: Changes in ambient temperature can affect retention times. A 1°C change can alter retention by 1-2%. | Use a column oven to maintain a constant and stable temperature. | |
| Column Degradation: The stationary phase is slowly degrading due to extreme pH or temperature. | Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8 for silica-based columns). Replace the column if it is old or has been subjected to harsh conditions. | |
| Random Fluctuation in Retention Time | Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection, especially when changing mobile phase compositions. | Equilibrate the column with at least 10-15 column volumes of the mobile phase before starting a sequence. |
| Pump Malfunction: Inconsistent flow rate due to air bubbles in the pump, worn pump seals, or check valve issues. | Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Check for leaks in the system and service the pump if necessary. | |
| Inconsistent Mobile Phase Preparation: Variations in the manual preparation of the mobile phase. | Prepare mobile phase in larger batches to minimize batch-to-batch variability. Use precise volumetric flasks and pipettes. |
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. lcms.cz [lcms.cz]
- 3. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
stability of 4-Heptenoic acid in aqueous solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 4-Heptenoic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on the general chemical principles of unsaturated carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as hept-4-enoic acid, is a medium-chain unsaturated fatty acid with the molecular formula C7H12O2.[1][2] Its structure contains a seven-carbon chain with a carboxylic acid group and a carbon-carbon double bond at the fourth position.
Q2: What is the solubility of this compound in water?
The solubility of carboxylic acids in water generally decreases as the carbon chain length increases.[3][4] While specific data for this compound's solubility is not consistently reported, its structure suggests it will have limited solubility in water. The sodium, potassium, and ammonium salts of carboxylic acids are typically much more soluble in water.[3] Therefore, converting this compound to its salt form by adding a base like sodium hydroxide can increase its aqueous solubility.[3]
Q3: What are the primary factors that can affect the stability of this compound in aqueous solutions?
Based on the structure of this compound (an unsaturated carboxylic acid), its stability in aqueous solutions can be influenced by several factors:
-
pH: The pH of the solution can affect the ionization state of the carboxylic acid group and may catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rates of chemical degradation.
-
Light: Exposure to UV light can potentially induce isomerization of the double bond or other photochemical reactions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of the double bond, especially in the presence of metal ions or other catalysts.
-
Presence of other chemicals: Buffers, metal ions, and other excipients in the formulation can potentially react with this compound.[5]
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound are not detailed in the provided search results, unsaturated carboxylic acids can potentially undergo:
-
Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of various oxidation products.
-
Isomerization: The cis/trans configuration of the double bond may change under certain conditions, such as exposure to light or heat.
-
Polymerization: Under certain conditions, unsaturated compounds can undergo polymerization.
Q5: How should aqueous solutions of this compound be stored?
To maximize stability, aqueous solutions of this compound should be stored in a cool, dark place in tightly sealed containers.[6][7] It is advisable to protect the solutions from light and to minimize headspace in the container to reduce contact with oxygen. For long-term storage, refrigeration or freezing may be appropriate, but the stability at these temperatures should be experimentally verified.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound in aqueous solutions.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying concentrations over time) | 1. Degradation of this compound. 2. Adsorption to container surfaces. 3. Inaccurate sample preparation or dilution. 4. Issues with the analytical method. | 1. Conduct a formal stability study under your experimental conditions (see Experimental Protocols section). Analyze samples at different time points to determine the degradation rate. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Review and verify all steps of the sample preparation and dilution procedure. 4. Validate your analytical method for specificity, linearity, accuracy, and precision. |
| Precipitation or cloudiness in the aqueous solution | 1. Low solubility of this compound. 2. Change in pH affecting solubility. 3. Formation of an insoluble salt or complex. | 1. Increase the pH of the solution by adding a base (e.g., NaOH) to form the more soluble carboxylate salt. 2. Ensure the pH of your buffer system is appropriate to maintain the solubility of the compound. 3. Investigate potential interactions with other components in your solution. |
| Change in the appearance or properties of the solution (e.g., color change, odor) | 1. Chemical degradation leading to chromophoric or odorous byproducts. | 1. Analyze the solution using techniques like HPLC-UV/Vis or LC-MS to identify potential degradation products.[8][9] |
| Loss of biological activity or desired effect in an assay | 1. Degradation of the active compound, this compound. | 1. Confirm the concentration and purity of this compound in your solution at the time of the experiment using a validated analytical method. 2. Prepare fresh solutions for each experiment. |
Data Presentation
When assessing the stability of this compound, it is crucial to present the quantitative data in a clear and organized manner.
Table 1: Example Stability Data for this compound (0.1 mg/mL) in Aqueous Buffer (pH 7.4) at Different Temperatures.
| Time (days) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 95.2 |
| 3 | 99.5 | 96.1 | 88.9 |
| 7 | 99.1 | 92.3 | 79.5 |
| 14 | 98.2 | 85.6 | 65.1 |
| 30 | 96.5 | 72.4 | 45.8 |
Table 2: Example of pH-Dependent Stability of this compound (0.1 mg/mL) at 25°C.
| Time (days) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 7 | 98.9 | 97.2 | 92.3 | 95.1 |
| 30 | 95.8 | 91.5 | 72.4 | 88.3 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Objective: To prepare a 1 mg/mL stock solution of this compound in a buffered aqueous solution.
-
Materials:
-
This compound
-
0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks and pipettes
-
Analytical balance
-
-
Procedure:
-
Weigh 10 mg of this compound accurately.
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add approximately 5 mL of PBS. The solution may be cloudy due to the low solubility of the free acid.
-
While stirring, add 1 M NaOH dropwise until the solution becomes clear, indicating the formation of the soluble sodium salt.
-
Once the solution is clear, add PBS to the 10 mL mark.
-
Mix the solution thoroughly.
-
Confirm the final pH of the solution.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.
-
Protocol 2: General Protocol for Assessing the Aqueous Stability of this compound
-
Objective: To determine the degradation rate of this compound in an aqueous solution under specific conditions (e.g., pH, temperature).
-
Materials:
-
Procedure:
-
Dispense aliquots of the this compound solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).
-
Tightly cap the vials. For photostability testing, use clear vials and expose them to a controlled light source, while wrapping control vials in aluminum foil.
-
Place the vials in the respective temperature-controlled environments.
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for experimental issues.
Caption: Factors influencing the stability of this compound.
References
- 1. This compound | C7H12O2 | CID 3016291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB011953) - FooDB [foodb.ca]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. controlledfluidics.com [controlledfluidics.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Heptenoic acid, 4,4-dimethyl-7-(2-oxo-3-cyclohexen-1-yl)-, ethyl ester, (E)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. waters.com [waters.com]
- 9. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 4-Heptenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Heptenoic acid during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling and use.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems associated with the storage and stability of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Change in Color (e.g., yellowing) | Oxidation of the double bond. | 1. Immediately blanket the vial with an inert gas (argon or nitrogen).2. Store at or below the recommended temperature (-20°C for long-term storage).3. Protect from light by using an amber vial or by wrapping the container in aluminum foil.4. Consider adding an antioxidant like BHT or α-tocopherol at a low concentration (e.g., 0.01-0.1%). |
| Change in Odor (e.g., rancid smell) | Formation of volatile secondary oxidation products (aldehydes, ketones). | 1. Discard the sample if the odor is strong, as it indicates significant degradation.2. For future prevention, strictly adhere to anaerobic storage conditions and low temperatures. |
| Appearance of Precipitate or Cloudiness | Polymerization or formation of insoluble degradation products. | 1. Gently warm the sample to room temperature to see if the precipitate redissolves (it could be due to freezing).2. If the precipitate remains, it is likely a degradation product, and the sample should be discarded.3. To prevent this, avoid repeated freeze-thaw cycles and ensure the storage container is properly sealed. |
| Inconsistent Experimental Results | Degradation of the stock solution, leading to a lower effective concentration. | 1. Prepare fresh stock solutions more frequently.2. Aliquot the stock solution into smaller, single-use vials to minimize exposure of the bulk sample to air and moisture.3. Verify the concentration of the stock solution using a validated analytical method (e.g., GC-FID, HPLC-UV) before use. |
| pH Shift in Aqueous Solutions | Formation of acidic degradation products. | 1. Use freshly prepared solutions for experiments.2. Buffer the solution if the experimental conditions allow.3. Monitor the pH of the stock solution over time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound, an unsaturated fatty acid, is lipid peroxidation. This is a free-radical chain reaction initiated by factors such as oxygen, light, heat, and the presence of metal ions. The double bond at the 4th position is particularly susceptible to oxidation.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For long-term storage, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C, and protected from light.[1]
Q3: Can I store this compound at 4°C?
A3: For short-term storage (a few days to a week), 4°C is acceptable, provided the container is well-sealed and protected from light. However, for longer durations, -20°C is strongly recommended to minimize the rate of oxidative degradation.
Q4: How does oxygen contribute to the degradation of this compound?
A4: Oxygen is a critical component in the propagation of the free-radical chain reaction of lipid peroxidation. It reacts with lipid radicals to form peroxyl radicals, which can then abstract a hydrogen atom from another this compound molecule, thus continuing the degradation cascade.
Q5: Are there any chemical stabilizers I can add to my this compound sample?
A5: Yes, antioxidants can be added to inhibit oxidation. Common choices for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (Vitamin E). These should be used at low concentrations (typically 0.01-0.1%) as higher concentrations can sometimes have a pro-oxidant effect. The choice of antioxidant should be compatible with your downstream applications.
Q6: How can I tell if my this compound has degraded?
A6: Visual cues like a change in color to yellow or brown, or the development of a rancid odor, are strong indicators of degradation. For a quantitative assessment, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess purity and detect degradation products.
Q7: What are the typical degradation products of this compound?
A7: The initial products of oxidation are hydroperoxides. These are unstable and can further break down into a variety of secondary products, including aldehydes, ketones, and shorter-chain carboxylic acids, which contribute to off-odors and can interfere with experiments.[2][3]
Q8: How should I handle this compound in the laboratory to minimize degradation?
A8: When working with this compound, it is best to handle it under a fume hood.[4][5] Use clean, dry glassware. If the container has been stored at a low temperature, allow it to warm to room temperature before opening to prevent condensation of moisture into the sample. After taking an aliquot, flush the headspace of the container with an inert gas before re-sealing and returning it to storage.
Quantitative Data on Unsaturated Fatty Acid Stability
| Storage Condition | Parameter Monitored | Time Point | Illustrative Purity (%) | Reference |
| Room Temperature (~25°C), Exposed to Air and Light | Oleic Acid Content | 1 Month | 85-90% | General Knowledge |
| Room Temperature (~25°C), Dark, Sealed Vial | Oleic Acid Content | 1 Month | 95-98% | General Knowledge |
| 4°C, Dark, Sealed Vial | Oleic Acid Content | 6 Months | >98% | General Knowledge |
| -20°C, Dark, Inert Atmosphere | Oleic Acid Content | 12 Months | >99% | General Knowledge |
Experimental Protocols
Protocol 1: Stability Indicating Assay of this compound by GC-MS
Objective: To quantify the purity of this compound and identify potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a glass vial.
-
Add 1 mL of a derivatizing agent such as BF3-methanol or prepare fatty acid methyl esters (FAMEs) using another standard method. This is necessary to make the carboxylic acid volatile for GC analysis.
-
Heat the mixture at 60°C for 10-15 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
GC-MS Analysis:
-
GC Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for the separation of FAMEs.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 230°C at a rate of 10°C/minute.
-
Hold: Hold at 230°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.
-
Calculate the purity of the sample by determining the peak area of the target compound as a percentage of the total peak area.
-
Analyze other peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) to tentatively identify degradation products.
-
Protocol 2: Monitoring Oxidation of this compound by ¹H-NMR Spectroscopy
Objective: To monitor the degradation of this compound by observing changes in the proton signals of the double bond and allylic protons using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.
-
Acquire an initial ¹H-NMR spectrum to serve as the baseline (Time = 0).
-
-
Forced Degradation Study (Optional):
-
To accelerate degradation for monitoring purposes, the sample can be exposed to air and light at room temperature.
-
Acquire ¹H-NMR spectra at regular intervals (e.g., every 24 hours) to monitor the changes.
-
-
¹H-NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Key Signals to Monitor:
-
Olefinic Protons: The protons on the double bond (CH =CH ) of this compound. A decrease in the integral of these signals indicates the loss of the double bond due to oxidation.
-
Allylic Protons: The protons on the carbons adjacent to the double bond (-CH ₂-CH=CH-). A decrease in the integral of these signals also suggests degradation.
-
Appearance of New Signals: The formation of hydroperoxides can lead to new signals in the 8-9 ppm region. Aldehydic protons from secondary degradation products typically appear in the 9-10 ppm region.
-
-
-
Data Analysis:
-
Integrate the key proton signals at each time point.
-
Normalize the integrals to a stable internal standard or a signal from the molecule that is not expected to change (e.g., the terminal methyl group).
-
Plot the relative decrease in the olefinic or allylic proton signals over time to track the degradation kinetics.
-
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Workflow for stability assessment of this compound.
References
troubleshooting poor resolution of 4-Heptenoic acid isomers
Technical Support Center: 4-Heptenoic Acid Isomer Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the poor resolution of this compound isomers. The content is designed for researchers, scientists, and professionals in drug development to help overcome common challenges in separating these structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.
Q1: Why is it so difficult to get good resolution for my this compound isomers?
The primary challenge lies in the structural similarity of the isomers, particularly cis and trans geometric isomers. These molecules often have nearly identical hydrophobicity and polarity, making them difficult to separate using standard chromatographic techniques like reversed-phase HPLC with a C18 column.[1] Effective separation requires methods that can distinguish between the subtle differences in their molecular shape and size.
Q2: My chromatogram shows broad, tailing, or shouldering peaks. What are the initial troubleshooting steps?
Broad or asymmetric peaks often indicate co-elution or undesirable interactions within the analytical system. A systematic approach is crucial for diagnosing the root cause.[2]
Initial Diagnostic Steps:
-
Confirm Peak Purity: If using a Diode Array Detector (DAD) or Mass Spectrometry (MS), verify if the peak represents a single compound. An impure peak will show different spectra across its profile, confirming co-elution.[2]
-
Evaluate Sample Preparation: Injecting too much sample can overload the column, leading to peak distortion.[3] Try diluting the sample to see if peak shape improves.
-
Assess Derivatization: For both GC and HPLC, the free carboxyl group of underivatized heptenoic acid can interact with the column, causing peak tailing.[2] Derivatization converts the acid into a less polar ester, leading to sharper peaks and better resolution.[2][3]
Q3: Which is better for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both techniques can be used, but they have different strengths. Gas chromatography is generally the predominant and more precise technique for fatty acid analysis, especially for resolving isomers.[1][4] HPLC is a strong alternative, particularly because it operates at lower temperatures, avoiding potential thermal degradation of analytes.[3][4]
-
GC: Offers superior resolution for cis/trans isomers, especially when using long, highly polar capillary columns.[5] However, it requires derivatization to make the fatty acids volatile.[6]
-
HPLC: Can analyze underivatized acids, but derivatization is still highly recommended to improve peak shape and detector sensitivity.[2] Separation of geometric isomers on standard C18 columns is challenging, often requiring specialized columns.[1]
Q4: (HPLC-Specific) How can I improve isomer separation on my existing C18 column?
While challenging, resolution on a C18 column can be improved by optimizing several parameters.[2] Altering the mobile phase composition or changing the organic solvent (e.g., from acetonitrile to methanol) can modify selectivity.[2] Additionally, reducing the column temperature or flow rate can enhance separation by increasing column efficiency, though this will extend the analysis time.[2]
Q5: (GC-Specific) Is derivatization essential for analyzing this compound by GC?
Yes, derivatization is a critical step. Free carboxylic acids are highly polar and not sufficiently volatile for GC analysis.[6] This leads to poor peak shape and low response.[7] Converting the acid to a more volatile and less polar ester, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester, is required for successful analysis.[6]
Q6: (GC-Specific) What type of GC column is best for resolving cis and trans isomers?
For separating geometric isomers of fatty acids, highly polar cyanopropyl-substituted stationary phases are the industry standard.[5] Columns like the SP-2560 are specifically designed for this purpose and provide excellent selectivity for cis/trans FAMEs.[8] A longer column (e.g., 75-100 meters) will also provide higher theoretical plates, further improving resolution.[9]
Quantitative Troubleshooting Data
Effective troubleshooting often involves systematic adjustment of method parameters. The tables below summarize key parameters to optimize for HPLC and GC methods.
Table 1: HPLC Method Optimization Parameters for this compound Isomers
| Parameter | Standard Setting | Optimization Strategy | Expected Outcome |
|---|---|---|---|
| Mobile Phase | Acetonitrile/Water | Adjust organic:aqueous ratio; switch organic solvent (e.g., to methanol).[2] | Alters selectivity and retention time. |
| Column Temp. | 30 - 40 °C | Decrease temperature in 5 °C increments.[2] | Increases retention and may improve resolution.[2] |
| Flow Rate | 1.0 mL/min | Decrease flow rate (e.g., to 0.5-0.8 mL/min).[2] | Increases column efficiency and improves separation.[2] |
| Column Chemistry | Standard C18 | Switch to a shape-selective column (e.g., Cholesteryl or Phenyl-Hexyl).[1] | Enhances separation based on molecular geometry.[1] |
| Derivatization | None | Derivatize to p-bromophenacyl esters.[2] | Improves peak shape and UV detection sensitivity.[2][3] |
Table 2: GC Method Optimization Parameters for this compound Isomers (as FAMEs)
| Parameter | Standard Setting | Optimization Strategy | Expected Outcome |
|---|---|---|---|
| Stationary Phase | Mid-polarity (e.g., DB-5) | Switch to a highly polar cyanopropyl column (e.g., SP-2560).[5] | Dramatically improves cis/trans isomer selectivity.[5][8] |
| Oven Program | Isothermal | Implement a slow temperature ramp (e.g., 1-2 °C/min) through the elution range.[5] | Improves separation of closely eluting isomers.[5] |
| Carrier Gas | Helium | Optimize flow rate or linear velocity for maximum efficiency. | Ensures sharpest possible peaks. |
| Column Length | 30 m | Increase column length to 60 m or 100 m.[9] | Increases total theoretical plates for better resolution.[9] |
| Derivatization | BF₃/Methanol | Compare with other agents like (trimethylsilyl)diazomethane (TMSD) or BSTFA.[10] | May produce fewer interferences or a more complete reaction.[7][10] |
Experimental Protocols
Proper sample preparation is fundamental to achieving good chromatographic results. Below are detailed protocols for common derivatization procedures.
Protocol 1: Methylation for GC Analysis using Boron Trifluoride (BF₃)-Methanol
This protocol converts this compound to its more volatile fatty acid methyl ester (FAME) derivative.
Materials:
-
This compound sample
-
Boron trifluoride-methanol reagent (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Place a known quantity (e.g., 1-10 mg) of the lipid sample containing this compound into a reaction vial.
-
Add 2-3 mL of 14% BF₃-methanol reagent to the vial.[11]
-
Seal the vial tightly and heat at 60-90 °C for 10-15 minutes.[11]
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 20-30 mL of hexane and 15 mL of saturated NaCl solution.[11]
-
Shake vigorously and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the upper hexane layer again with saturated NaCl solution.[11]
-
Dry the hexane layer by passing it over a small amount of anhydrous Na₂SO₄.[11]
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the FAMEs.
-
Reconstitute the sample in a known volume of hexane for GC injection.
Protocol 2: Derivatization for HPLC Analysis using p-Bromophenacyl Bromide (PBPB)
This protocol attaches a p-bromophenacyl group, which acts as a strong chromophore for sensitive UV detection.[2]
Materials:
-
This compound sample
-
p-Bromophenacyl bromide (PBPB)
-
A crown ether catalyst (e.g., 18-Crown-6)
-
Potassium hydroxide (KOH)
-
Acetonitrile (HPLC grade)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Dissolve a known amount of the fatty acid sample in acetonitrile in a reaction vial.[2]
-
In a separate vial, prepare the derivatizing agent: dissolve PBPB and a catalytic amount of 18-Crown-6 in acetonitrile. The PBPB should be in at least a 25-fold molar excess relative to the fatty acid.[12]
-
Neutralize the fatty acid sample by adding a molar equivalent of methanolic KOH.
-
Add the PBPB/crown ether solution to the neutralized fatty acid sample.
-
Seal the vial and heat at 75-80 °C for 30 minutes.[12]
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the HPLC system.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation of <i>cis/trans</i> fatty acid isomers on gas chromatography compared to the Ag-TLC method | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. vurup.sk [vurup.sk]
- 10. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. cerealsgrains.org [cerealsgrains.org]
minimizing byproducts in the synthesis of 4-Heptenoic acid
Welcome to the technical support center for the synthesis of 4-Heptenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis. The primary route for synthesizing this compound involves the Johnson-Claisen rearrangement of but-2-en-1-ol with triethyl orthoacetate to form ethyl 4-heptenoate, followed by hydrolysis to the desired carboxylic acid. This guide focuses on minimizing byproducts and optimizing this synthetic pathway.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of Ethyl 4-Heptenoate in the Johnson-Claisen Rearrangement
-
Question: I am experiencing a low yield of ethyl 4-heptenoate after the Johnson-Claisen rearrangement. What are the potential causes and how can I improve the yield?
-
Answer: A low yield in the Johnson-Claisen rearrangement can stem from several factors. Here are the most common causes and their solutions:
-
Suboptimal Reaction Temperature: The Johnson-Claisen rearrangement is thermally driven and typically requires high temperatures, often in the range of 100-200 °C.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of starting materials and products.
-
Solution: Optimize the reaction temperature by performing small-scale experiments at different temperatures within the recommended range to find the optimal balance between reaction rate and product stability. The use of microwave-assisted heating has been shown to dramatically increase reaction rates and yields, often requiring shorter reaction times (e.g., 5-15 minutes).[1]
-
-
Inefficient Removal of Ethanol: The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, its presence can shift the equilibrium back towards the starting materials.
-
Solution: Ensure efficient removal of ethanol as it is formed. This can be achieved by performing the reaction in an apparatus equipped with a distillation head to continuously remove the lower-boiling ethanol.
-
-
Inappropriate Acid Catalyst: A weak acid, such as propionic acid, is typically used to catalyze this reaction.[1] The catalyst facilitates the formation of the key ketene acetal intermediate.
-
Solution: Ensure the use of a suitable weak acid catalyst. The concentration of the catalyst may also need optimization.
-
-
Poor Quality of Reagents: The presence of water or other impurities in the but-2-en-1-ol or triethyl orthoacetate can interfere with the reaction.
-
Solution: Use freshly distilled or high-purity reagents. Ensure all glassware is thoroughly dried before use.
-
-
Issue 2: Presence of Significant Impurities Alongside Ethyl 4-Heptenoate
-
Question: My crude product after the rearrangement contains significant impurities. What are the likely byproducts and how can I minimize their formation?
-
Answer: The primary byproducts in the Johnson-Claisen rearrangement often arise from side reactions of the orthoester and the allylic alcohol.
-
Likely Byproducts:
-
Allyl Ether: Triethyl orthoacetate can act as an ethylating agent, leading to the formation of 3-ethoxy-1-butene from but-2-en-1-ol.
-
Unreacted Starting Materials: Incomplete reaction will leave but-2-en-1-ol and triethyl orthoacetate in the mixture.
-
Products from Boat Transition State: While the chair-like transition state is preferred in the Claisen rearrangement, a boat-like transition state can lead to the formation of stereoisomeric byproducts.[2]
-
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of the less expensive reagent, typically the triethyl orthoacetate, to ensure complete conversion of the allylic alcohol.
-
Optimize Reaction Time and Temperature: As mentioned previously, finding the optimal conditions can favor the desired reaction pathway over side reactions. Shorter reaction times enabled by microwave heating can be particularly effective in minimizing byproduct formation.
-
Catalyst Choice: While a weak acid is necessary, stronger acids can promote undesired side reactions. Stick to weak acids like propionic acid.
-
-
Issue 3: Incomplete Hydrolysis of Ethyl 4-Heptenoate
-
Question: After the hydrolysis step, I still have a significant amount of ethyl 4-heptenoate remaining in my product mixture. How can I ensure complete hydrolysis?
-
Answer: Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.
-
Reversible Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction.[3] To drive the reaction to completion, a large excess of water is required.
-
Solution: Use a significant excess of aqueous acid (e.g., dilute HCl or H₂SO₄) and ensure a sufficiently long reaction time with efficient heating under reflux.[3]
-
-
Saponification (Alkaline Hydrolysis): Alkaline hydrolysis (saponification) is an irreversible process and is often the preferred method for complete ester hydrolysis.[3]
-
Solution: Heat the ethyl 4-heptenoate under reflux with an excess of a dilute alkali solution, such as sodium hydroxide. The resulting product will be the sodium salt of this compound. To obtain the free acid, the reaction mixture needs to be acidified with a strong acid (e.g., HCl) after the reaction is complete and the alcohol has been removed.
-
-
Issue 4: Difficulty in Purifying the Final this compound
-
Question: I am having trouble purifying the final this compound to a high purity. What are the recommended purification methods?
-
Answer: The purification strategy will depend on the nature of the impurities present.
-
Removal of Neutral Impurities: Unreacted ethyl 4-heptenoate and any ether byproducts are neutral compounds.
-
Solution: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer, while the neutral impurities will remain in the organic layer. The aqueous layer can then be acidified and the pure this compound extracted with an organic solvent.
-
-
Removal of Other Carboxylic Acids: If other acidic byproducts are present, fractional distillation under reduced pressure is a suitable method for separating carboxylic acids with different boiling points.
-
General Purification: For solid carboxylic acids, recrystallization is an effective purification technique. Since this compound is a liquid at room temperature, distillation is the more appropriate method.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to this compound?
-
Q2: What are the key advantages of the Johnson-Claisen rearrangement for this synthesis?
-
A2: The Johnson-Claisen rearrangement is advantageous because it forms a carbon-carbon bond and introduces a two-carbon chain extension in a single, stereoselective step.[7] It generates the reactive ketene acetal intermediate in situ, avoiding the need to handle potentially unstable vinyl ethers.[7]
-
-
Q3: Can I use other orthoesters besides triethyl orthoacetate?
-
A3: Yes, other orthoesters can be used, which will result in different ester products. For example, using trimethyl orthoacetate would yield methyl 4-heptenoate. The choice of orthoester depends on the desired final ester (if the ester is the target molecule) and the ease of subsequent hydrolysis.
-
-
Q4: What is the expected stereochemistry of the double bond in the product?
-
A4: The Claisen rearrangement proceeds through a highly ordered, chair-like six-membered transition state.[2] This concerted, pericyclic mechanism generally leads to a high degree of stereoselectivity, favoring the formation of the (E)-isomer of the γ,δ-unsaturated ester.
-
-
Q5: Are there any alternative synthetic routes to this compound?
-
A5: While the Johnson-Claisen rearrangement is a primary method, other general methods for carboxylic acid synthesis could potentially be adapted. These might include oxidation of a corresponding alcohol or aldehyde, or carboxylation of an appropriate organometallic reagent. However, these routes may be less efficient or require more steps.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Johnson-Claisen Rearrangement
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Temperature | 100 - 200 °C[1] | Typically 150 - 200 °C |
| Reaction Time | 10 - 120 hours[1] | 5 - 15 minutes |
| Yield | Moderate to Good | Good to Excellent[1] |
| Byproduct Formation | Can be significant | Often reduced due to shorter reaction times |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Heptenoate via Microwave-Assisted Johnson-Claisen Rearrangement
This protocol is a representative procedure optimized for yield and minimal byproduct formation.
Materials:
-
But-2-en-1-ol
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
Microwave reactor
-
Round-bottom flask equipped with a magnetic stirrer and a condenser
Procedure:
-
In a clean, dry microwave-safe round-bottom flask, combine but-2-en-1-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.1 eq).
-
Place the flask in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 180 °C for 10 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoacetate and ethanol under reduced pressure.
-
The crude ethyl 4-heptenoate can be purified by fractional distillation under reduced pressure.
Protocol 2: Hydrolysis of Ethyl 4-Heptenoate to this compound
Materials:
-
Crude or purified ethyl 4-heptenoate
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add ethyl 4-heptenoate and an excess of 10% aqueous NaOH solution (approximately 3-4 equivalents of NaOH).
-
Heat the mixture to reflux with vigorous stirring for 1-2 hours, or until the disappearance of the ester is confirmed by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ester or neutral byproducts.
-
Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by distillation under reduced pressure if necessary.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound and potential byproducts.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. shivajicollege.ac.in [shivajicollege.ac.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. name-reaction.com [name-reaction.com]
- 5. Johnson-Claisen Rearrangement | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
addressing matrix effects in 4-Heptenoic acid LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Heptenoic acid.
Troubleshooting Guide: Addressing Matrix Effects
This guide is designed in a question-and-answer format to directly address common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Q1: I am observing poor signal intensity and high variability in my this compound quantification. Could this be due to matrix effects?
A1: Yes, poor signal intensity (ion suppression) and high variability are classic symptoms of matrix effects in LC-MS analysis.[1][2] Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte, in this case, this compound.[2]
Q2: How can I confirm that matrix effects are impacting my analysis?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the baseline signal of the standard indicate ion suppression caused by eluting matrix components.[3]
-
Post-Extraction Spiking: This quantitative approach compares the signal response of this compound in a clean solvent to its response when spiked into a pre-extracted blank matrix sample. A lower response in the matrix sample confirms the presence of ion suppression.[4]
Q3: What are the most common sources of matrix effects in plasma or serum samples for short-chain fatty acid analysis?
A3: For the analysis of short-chain fatty acids (SCFAs) like this compound in biological fluids, the primary sources of matrix effects are phospholipids, salts, and proteins that may co-elute with the analyte and interfere with the ionization process.[5]
Q4: My results show significant ion suppression. What is the most effective way to minimize this?
A4: The most effective strategy to combat matrix effects is a combination of optimized sample preparation and the use of a suitable internal standard.[2] For SCFAs, derivatization is often employed to improve chromatographic retention and move the analyte away from the early-eluting matrix components.[6][7]
Q5: Which sample preparation technique is best for reducing matrix effects for this compound analysis?
A5: The choice of sample preparation depends on the complexity of your matrix and the required sensitivity. Here’s a comparison of common techniques for short-chain fatty acids:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can effectively remove phospholipids.[4][9] However, the recovery of polar analytes like SCFAs can sometimes be low and optimization of the extraction solvent is crucial.[4]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analytes from the matrix components, leading to a significant reduction in matrix effects.
For complex matrices like plasma or serum, a more rigorous sample preparation method like LLE or SPE is generally recommended over simple protein precipitation to minimize matrix effects.[4]
Frequently Asked Questions (FAQs)
Q1: What is an ideal internal standard for this compound analysis?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterium-labeled this compound.[10] SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[10]
Q2: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What are my options?
A2: When a specific SIL internal standard is unavailable, a close structural analog can be used. For this compound, a suitable alternative would be an odd-chain unsaturated fatty acid that is not endogenously present in the sample, such as cis-4-Nonenoic acid or trans-3-Heptenoic acid . It is crucial to validate that the chosen analog exhibits similar extraction recovery and chromatographic behavior to this compound.
Q3: Is derivatization necessary for the LC-MS analysis of this compound?
A3: While direct analysis of underivatized SCFAs is possible, it often suffers from poor retention on reversed-phase columns and low ionization efficiency.[6] Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) or aniline can significantly improve chromatographic separation and detection sensitivity, moving the analyte to a cleaner region of the chromatogram and thus reducing matrix effects.[3][7]
Q4: Can I use matrix-matched calibrants to compensate for matrix effects?
A4: Yes, preparing calibration standards in a blank matrix that is identical to the study samples can help compensate for matrix effects.[11] However, this approach may not account for sample-to-sample variability in the matrix composition. The use of a good internal standard is generally a more robust approach.
Q5: My baseline is noisy, and I'm seeing carryover between injections. How can I address this?
A5: Noisy baselines and carryover can be caused by contamination in the LC-MS system.[2] To mitigate this, ensure you are using high-purity solvents and reagents. Regularly flush the injection system and column.[12] A divert valve can also be used to direct the early, unretained components of the sample matrix (which often contain salts and other contaminants) to waste instead of the mass spectrometer.[13]
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation methods for short-chain fatty acids (SCFAs) in biological matrices. Note that specific values for this compound may vary, and method validation is essential.
| Sample Preparation Method | Analyte Class | Typical Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Short-Chain Fatty Acids | >85 | 30-60 (Suppression) | [8] |
| Liquid-Liquid Extraction (LLE) | Short-Chain Fatty Acids | 70-95 | 15-40 (Suppression) | |
| Solid-Phase Extraction (SPE) | Short-Chain Fatty Acids | >90 | <15 (Suppression) | [14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization for this compound in Plasma
This protocol is adapted from methods for short-chain fatty acid analysis.[3]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., cis-4-Nonenoic acid in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% acetonitrile.
-
Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride in 50% acetonitrile.
-
Incubate at 40°C for 30 minutes.
-
-
Extraction:
-
Add 500 µL of hexane to the derivatized sample.
-
Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the initial mobile phase.
-
Set B (Post-Spiked Matrix): Extract blank plasma using the LLE protocol described above. Spike this compound and the internal standard into the final reconstituted extract.
-
Set C (Pre-Spiked Matrix): Spike this compound and the internal standard into blank plasma before the LLE procedure.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Workflow for LLE with derivatization for this compound analysis.
Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.
References
- 1. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. zefsci.com [zefsci.com]
- 3. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 4. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cis-4-Heptenoic Acid and Trans-4-Heptenoic Acid: An Insight into Putative Biological Activity
The fundamental difference between cis-4-heptenoic acid and trans-4-heptenoic acid lies in the geometry of their double bond. In the cis isomer, the carbon chain extends from the same side of the double bond, resulting in a kinked structure. Conversely, the trans isomer has a more linear structure, with the carbon chain extending from opposite sides of the double bond. This seemingly subtle structural variance is known to have profound implications for the biological activity of fatty acids.
Potential Areas of Differential Biological Activity
Based on the broader understanding of cis and trans fatty acids, the following areas are likely to exhibit significant differences between cis-4-heptenoic acid and trans-4-heptenoic acid:
-
Membrane Fluidity and Cellular Signaling: The kinked structure of cis fatty acids generally leads to greater disruption of the lipid bilayer, thereby increasing membrane fluidity. In contrast, the linear nature of trans fatty acids allows them to pack more tightly, similar to saturated fats, which can decrease membrane fluidity. This difference in membrane dynamics can have cascading effects on the function of membrane-bound proteins, such as receptors and enzymes, and consequently on cellular signaling pathways.
-
Enzymatic Metabolism: The stereochemistry of the double bond can significantly influence how these molecules are recognized and processed by enzymes. For instance, enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and desaturases, often exhibit a high degree of stereospecificity. It is plausible that cis-4-heptenoic acid and trans-4-heptenoic acid are metabolized at different rates and through different pathways, leading to the formation of distinct bioactive metabolites.
-
Receptor Interaction: The three-dimensional shape of a molecule is critical for its interaction with biological receptors. While specific receptors for 4-heptenoic acid isomers have not been definitively identified, it is conceivable that if such interactions exist, the binding affinity and subsequent biological response would differ between the cis and trans forms. For example, some G-protein coupled receptors (GPCRs) that bind fatty acids are known to be sensitive to the geometry of the ligand.
Extrapolating from Structurally Similar Compounds
While direct data is lacking, some insights can be gleaned from studies on other short-chain unsaturated fatty acids. For instance, research on cis-2-decenoic acid, a bacterial signaling molecule, has highlighted the crucial role of the cis-conformation in its biological activity, with the trans isomer showing significantly reduced or no activity in biofilm dispersal. This suggests that the spatial arrangement of the molecule is critical for its function.
Future Directions and the Need for Direct Comparative Studies
The absence of direct comparative data for cis-4-heptenoic acid and trans-4-heptenoic acid underscores a significant gap in our understanding of these molecules. To elucidate their distinct biological activities, future research should focus on:
-
Direct Head-to-Head In Vitro Assays: Performing parallel experiments to assess the effects of both isomers on cell viability, proliferation, inflammation, and receptor binding in various cell lines.
-
Metabolic Profiling: Utilizing techniques like mass spectrometry to identify and quantify the metabolites of each isomer in cellular and animal models.
-
In Vivo Studies: Conducting animal studies to compare the pharmacokinetic and pharmacodynamic profiles of the two isomers, as well as their effects on physiological and pathological processes.
Logical Relationship of Fatty Acid Isomer Bioactivity
Figure 1. This diagram illustrates the logical flow from the isomeric structure of a fatty acid to its ultimate biological effect. The distinct molecular shapes of cis and trans isomers influence how they integrate into cell membranes, which in turn affects their interactions with enzymes and receptors, leading to different cellular responses.
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Heptenoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids like 4-Heptenoic acid is crucial for various applications, from metabolic research to pharmaceutical quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting their respective experimental protocols and comparative performance data to facilitate the selection of the most appropriate technique for your research needs.
While GC-MS has traditionally been the standard for fatty acid analysis, HPLC has emerged as a powerful alternative, offering distinct advantages, particularly for the analysis of underivatized or thermally labile compounds. A cross-validation of results between GC-MS and HPLC can provide the highest level of confidence in analytical data.
Methodological Principles: A Tale of Two Techniques
At their core, HPLC and GC-MS employ different separation and detection principles. HPLC separates compounds based on their polarity and interaction with a stationary phase within a column, making it well-suited for analyzing free fatty acids in a liquid mobile phase. In contrast, GC-MS requires the conversion of non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs), before they can be vaporized and separated based on their boiling points in a gaseous mobile phase. The mass spectrometer then detects and identifies the eluted compounds based on their mass-to-charge ratio.
Quantitative Performance Comparison
The choice between HPLC and GC-MS often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes typical validation parameters for both methods, compiled from studies on fatty acids. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed. Due to a lack of specific cross-validation studies for this compound, the data presented here is based on the analysis of other structurally similar fatty acids and should be considered as a reliable benchmark.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Precision (%RSD) | ≤ 5.88% (often slightly better than GC) | ≤ 5.88% | Both methods demonstrate good precision for fatty acid analysis. |
| Recovery (%) | ≥ 82.31% | ≥ 82.31% | Comparable recovery rates are achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | Dependent on the detector (e.g., UV, ELSD, MS). LC-MS can offer high sensitivity. | High sensitivity, especially with selective ionization techniques. Often provides lower limits of detection for volatile compounds. | GC-MS generally offers higher sensitivity for many fatty acids. |
| Isomer Separation | Superior for separation of positional and geometric (cis/trans) isomers. | Can be challenging for positional and geometric isomers; often requires specialized, highly polar capillary columns. | This is a significant advantage of HPLC for detailed fatty acid profiling. |
| Sample Preparation | Can analyze underivatized fatty acids, simplifying the workflow. | Requires derivatization to increase volatility (e.g., esterification to FAMEs), which can be time-consuming. | HPLC offers a more direct and often less labor-intensive workflow. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
HPLC Method for this compound
This method is suitable for the analysis of underivatized this compound.
-
Sample Preparation:
-
For liquid samples (e.g., plasma, cell culture media), a protein precipitation step with a solvent like acetonitrile may be necessary, followed by centrifugation.
-
For solid samples, a liquid-liquid or solid-phase extraction can be employed to isolate the fatty acids.
-
The final extract should be dissolved in the mobile phase.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used for fatty acid analysis.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is often effective. For Mass-Spec (MS) compatible applications, formic acid is preferred.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at 30-40°C.
-
Detector: A UV detector at a low wavelength (around 205 nm) can be used for underivatized fatty acids. For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) is recommended.
-
-
Data Analysis:
-
This compound is identified by comparing its retention time with that of an authentic standard.
-
Quantification is achieved by constructing a calibration curve with known concentrations of the standard.
-
GC-MS Method for this compound
This method requires a derivatization step to convert this compound into its volatile methyl ester.
-
Lipid Extraction:
-
A modified Folch or Bligh-Dyer extraction using a chloroform/methanol mixture is a common procedure to extract total lipids from the sample.
-
-
Derivatization (Esterification):
-
The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs). A common reagent for this is boron trifluoride in methanol (BF3-methanol).
-
The sample is heated with the derivatization reagent, and the resulting FAMEs are then extracted into a non-polar solvent like hexane or heptane.
-
-
GC-MS Conditions:
-
Injector: Splitless injection is often used to enhance sensitivity.
-
Column: A polar capillary column (e.g., a wax-type column) is typically used for the separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 280°C.
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Analyzer: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Data Analysis:
-
The FAME of this compound is identified by its retention time and mass spectrum, which is compared to a reference standard and spectral libraries.
-
Quantification is performed using an internal standard (e.g., a fatty acid not present in the sample) and a calibration curve.
-
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound and the logical relationship of key validation parameters.
Caption: Comparative experimental workflows for HPLC and GC-MS analysis of this compound.
Differential Effects of 4-Heptenoic Acid Isomers in Cell-Based Assays: A Comparative Guide
Abstract
While the biological activities of various fatty acid isomers are a subject of intense research, specific comparative data on the differential effects of cis- and trans-4-Heptenoic acid remain limited. This guide provides a framework for investigating the potential differential effects of these isomers in cell-based assays. Drawing parallels from studies on other unsaturated fatty acids, we present a series of hypothetical experimental results and detailed protocols to guide researchers in this area. The methodologies outlined herein focus on key cellular processes: viability, apoptosis, and the regulation of genes involved in inflammation and lipid metabolism.
Introduction
Fatty acid isomers, despite having the same chemical formula, can exhibit remarkably different biological effects due to their distinct three-dimensional structures.[1] The orientation of acyl chains in cis and trans isomers can influence their incorporation into cell membranes, their interaction with enzymes, and their role in signaling pathways.[2][3] For instance, the differential effects of cis- and trans-isomers of oleic acid and conjugated linoleic acid on cellular processes like proliferation, apoptosis, and inflammation are well-documented.[4]
4-Heptenoic acid is a medium-chain fatty acid whose isomeric effects are not well characterized. Understanding these differential effects is crucial for applications in drug development and nutritional science. This guide outlines a proposed series of experiments to elucidate and compare the bioactivities of cis-4-Heptenoic acid and trans-4-Heptenoic acid in vitro.
Hypothetical Comparative Data
The following tables summarize potential data from a series of cell-based assays comparing the effects of cis- and trans-4-Heptenoic acid on a hypothetical human liver cell line (HepG2). These tables are intended to serve as a template for data presentation in future studies.
Table 1: Effects on Cell Viability (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control (Vehicle) | - | 100 | ± 4.5 |
| cis-4-Heptenoic acid | 50 | 95.2 | ± 5.1 |
| 100 | 88.7 | ± 4.8 | |
| 200 | 75.4 | ± 6.2 | |
| trans-4-Heptenoic acid | 50 | 98.1 | ± 4.9 |
| 100 | 92.5 | ± 5.3 | |
| 200 | 89.8 | ± 5.5 |
Table 2: Induction of Apoptosis (Annexin V/PI Staining)
| Compound | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (Vehicle) | - | 2.1 | 1.5 | 3.6 |
| cis-4-Heptenoic acid | 100 | 15.8 | 8.2 | 24.0 |
| trans-4-Heptenoic acid | 100 | 5.3 | 2.9 | 8.2 |
Table 3: Relative Gene Expression (qPCR)
| Gene Target | Compound (100 µM) | Fold Change vs. Control |
| Inflammatory Markers | ||
| TNF-α | cis-4-Heptenoic acid | 3.2 |
| trans-4-Heptenoic acid | 1.1 | |
| IL-6 | cis-4-Heptenoic acid | 4.5 |
| trans-4-Heptenoic acid | 1.3 | |
| Lipid Metabolism Markers | ||
| SREBP-1c | cis-4-Heptenoic acid | 0.8 |
| trans-4-Heptenoic acid | 1.9 | |
| FASN | cis-4-Heptenoic acid | 0.7 |
| trans-4-Heptenoic acid | 2.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Isomer Preparation: cis- and trans-4-Heptenoic acid are dissolved in DMSO to create stock solutions. Final concentrations are prepared by diluting the stock in culture medium. The final DMSO concentration in all treatments, including the vehicle control, should be less than 0.1%.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing various concentrations of cis- or trans-4-Heptenoic acid or vehicle control.
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed HepG2 cells in a 6-well plate and treat with the desired concentrations of this compound isomers for 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This method quantifies the expression levels of target genes.
-
Treat HepG2 cells with this compound isomers for 24 hours.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (TNF-α, IL-6, SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR system.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.[7]
Visualizations: Workflows and Pathways
Experimental Workflow
Hypothetical Signaling Pathway
Conclusion
The provided framework offers a comprehensive approach to investigating the differential effects of cis- and trans-4-Heptenoic acid isomers in cell-based assays. Based on analogous studies of other fatty acids, it is plausible that these isomers will exhibit distinct effects on cell viability, apoptosis, and gene expression. The cis isomer may potentially show greater cytotoxicity and pro-inflammatory activity, while the trans isomer might have a more significant impact on metabolic gene regulation. The experimental protocols and visualization tools presented here are designed to guide researchers in rigorously testing these hypotheses and contributing valuable data to the field of lipid biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isomeric lipid signatures reveal compartmentalized fatty acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of Commercial 4-Heptenoic Acid Standards
For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies for validating the purity of commercial 4-Heptenoic acid standards, complete with detailed experimental protocols and supporting data.
Introduction
This compound, a medium-chain unsaturated fatty acid, is utilized in various research applications, from metabolic studies to the synthesis of novel pharmaceutical compounds. The presence of impurities, such as isomers, saturated fatty acids, or residual solvents from synthesis, can significantly impact experimental outcomes. Therefore, rigorous purity validation of commercial standards is a critical step in the research workflow. This guide outlines two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Experimental Workflow
To objectively assess the purity of this compound from different commercial sources, a two-pronged analytical approach is recommended. This involves the separation and quantification of volatile components by GC-FID and an absolute purity determination using qNMR. The following workflow provides a robust framework for this validation.
Data Presentation: Purity Assessment of Commercial this compound Standards
The following table summarizes hypothetical data from the comparative purity analysis of this compound standards from three different suppliers.
| Supplier | Stated Purity | GC-FID Purity (%) | qNMR Purity (%) | Major Impurities Identified by GC-FID |
| Supplier A | >98% | 98.5 ± 0.2 | 98.2 ± 0.3 | Heptanoic acid (0.8%), Isomer of this compound (0.5%) |
| Supplier B | ≥99% | 99.3 ± 0.1 | 99.1 ± 0.2 | Heptanoic acid (0.4%), Unknown (0.2%) |
| Supplier C | 99% | 97.2 ± 0.3 | 97.0 ± 0.4 | Heptanoic acid (1.5%), 3-Heptenoic acid (1.0%) |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for Relative Purity
GC-FID is a robust technique for separating and quantifying volatile and semi-volatile compounds. For fatty acids, derivatization to their corresponding Fatty Acid Methyl Esters (FAMEs) is a standard procedure to improve volatility and chromatographic performance.[]
a. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Accurately weigh approximately 10 mg of the this compound standard into a screw-capped glass tube.
-
Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Securely cap the tube and heat at 60°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of deionized water, and vortex for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.
b. GC-FID Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Injection Volume: 1 µL.
c. Data Analysis:
The purity is determined by the area percent method, where the peak area of the this compound methyl ester is expressed as a percentage of the total area of all integrated peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a chemically identical reference standard.[2][3] The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid, certified reference material) and add it to the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
b. 1H NMR Spectroscopy:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Acquisition Time: At least 3 seconds.
c. Data Analysis:
The purity of the this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
For this compound, a well-resolved proton signal, such as the protons on the double bond, should be chosen for integration.
Biological Context: Potential Role in Cellular Signaling
This compound, as a medium-chain fatty acid, has the potential to influence various cellular signaling pathways. For instance, it could be metabolized and subsequently incorporated into signaling lipids or act as a signaling molecule itself, potentially modulating pathways involved in inflammation or metabolism. The diagram below illustrates a hypothetical signaling pathway where a metabolite of this compound could interact with a G-protein coupled receptor (GPCR).
Conclusion
The purity of chemical standards is a cornerstone of reliable scientific research. This guide has detailed a robust, dual-method approach for the validation of commercial this compound standards, employing GC-FID for relative purity assessment and qNMR for absolute purity determination. By implementing these detailed protocols, researchers can confidently ascertain the quality of their reagents, thereby enhancing the integrity and reproducibility of their experimental data. The provided hypothetical data and biological context further underscore the importance of such validation in the broader scientific endeavor.
References
Comparative Analysis of 4-Heptenoic Acid Analogs as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of 4-heptenoic acid and its analogs against key biological targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.
Introduction
This compound and its derivatives have garnered interest in medicinal chemistry due to their potential to modulate the activity of various enzymes implicated in disease. Notably, these compounds have been investigated as inhibitors of histone deacetylases (HDACs) and gamma-aminobutyric acid (GABA) transporters, both of which are significant targets in oncology and neuroscience. This guide synthesizes the available scientific data to provide a comparative overview of the inhibitory potency of this compound analogs.
Inhibitory Potency of Odd-Chain Fatty Acids against HDAC6
The inhibitory activities of odd-chain fatty acids, including heptanoic acid, were evaluated, revealing a trend related to the length of the aliphatic carbon chain.[1]
| Compound | Carbon Chain Length | IC50 (µM) against HDAC6 |
| Valeric acid | C5:0 | > 100 |
| Heptanoic acid | C7:0 | ~50 |
| Nonanoic acid | C9:0 | ~25 |
| Undecanoic acid | C11:0 | ~10 |
| Pentadecanoic acid | C15:0 | ~5 |
Table 1: Inhibitory potency (IC50) of odd-chain fatty acids against HDAC6. Data is approximated from graphical representations in the source literature.[1]
The data suggests that longer carbon chains in this series of odd-chain fatty acids correlate with increased inhibitory potency against HDAC6.
Signaling Pathway of HDAC Inhibition
Inhibition of HDACs leads to the hyperacetylation of histone proteins, which relaxes chromatin structure and allows for the transcription of previously silenced genes, including tumor suppressor genes. This can induce cell cycle arrest and apoptosis.
References
Safety Operating Guide
Proper Disposal of 4-Heptenoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fields of chemistry and drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Heptenoic acid, a corrosive organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all necessary safety measures are in place. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1][4]
-
Spill Kit: Ensure a spill kit appropriate for corrosive liquids is readily accessible. In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and collect it in a sealed container for disposal.[4]
-
Emergency Equipment: Know the location and proper use of the nearest safety shower and eyewash station.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [2][5] |
| Boiling Point | 222 - 224 °C[2] |
| Melting Point | ~ -6 °C[2] |
| Density | 0.946 g/cm³ at 20 °C[2] |
| Water Solubility | Immiscible[1][2] |
| Flash Point | > 110 °C[2] |
Step-by-Step Disposal Protocol
Direct disposal of this compound down the drain is prohibited.[1][6] Unlike smaller carboxylic acids, it should not be neutralized and flushed into the sanitary sewer system.[7] The primary method of disposal is through a licensed hazardous waste disposal service.
Experimental Protocol for Waste Collection and Storage:
-
Container Selection:
-
Use a dedicated, properly labeled, and chemically resistant waste container. The original container can be used if it is in good condition.
-
Ensure the container has a secure, tight-fitting lid to prevent leaks and vapor release.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to hazardous reactions.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Corrosive").
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area, away from incompatible materials.[1]
-
The storage area should have secondary containment to control any potential leaks.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) office or a licensed hazardous waste contractor.
-
Chemical waste generators are responsible for ensuring the waste is properly classified and disposed of according to local, regional, and national regulations.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | C7H12O2 | CID 3016291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ars.usda.gov [ars.usda.gov]
Personal protective equipment for handling 4-Heptenoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Heptenoic acid was not located. The following guidance is based on the safety protocols for structurally similar carboxylic acids and general laboratory best practices. It is imperative to treat this compound with caution as a potentially hazardous substance. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Immediate Precautions
Based on data from structurally similar compounds like 6-Heptenoic acid and Heptanoic acid, this compound should be considered corrosive and capable of causing severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[3] Therefore, immediate and stringent safety measures are necessary to prevent any direct contact.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the mandatory PPE.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4][5] | Essential for protecting eyes from splashes and vapors. Standard safety glasses do not offer sufficient protection. A face shield should be used in addition to goggles when there is a higher risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber.[4][6] | Inspect gloves for any signs of degradation or perforation before each use.[7] Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[5] Wash hands thoroughly after removing gloves. |
| Body Protection | A fully fastened, fire/flame-resistant, and impervious laboratory coat.[5][7] | Provides a critical barrier against accidental spills and splashes. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[5][8] |
| Foot Protection | Closed-toe shoes.[6][7] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Step 1: Preparation
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]
-
Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[7]
-
Verify that all necessary PPE is available and in good condition.
Step 2: Handling
-
Handle this compound in a well-ventilated place.[5]
-
When transferring the compound, do so carefully to avoid generating aerosols or splashes.[7]
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[1][7]
-
Do not eat, drink, or smoke in the handling area.[9]
Step 3: Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Store in a designated corrosives area.[8]
-
Avoid storage with incompatible materials such as strong oxidizing agents and bases.[8][10]
Step 4: Cleanup
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.[7]
-
Wash hands and any exposed skin thoroughly with soap and water.[3][7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[6]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit for organic acids, to contain the spill.[6]
-
Collect: Carefully scoop the absorbed material into a designated, suitable, closed, and labeled hazardous waste container for disposal.[5][6]
-
Clean: Clean the spill area with an appropriate neutralizing agent if safe to do so, followed by a thorough wash with water.
-
Report: Report the spill to the laboratory supervisor and the Environmental Health & Safety (EH&S) department.[6]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
1. Waste Segregation:
-
This compound waste should be collected in a dedicated, properly labeled, and sealed container.[7]
-
Do not mix with other waste streams to prevent dangerous reactions.[7][11]
2. Container Labeling:
-
Clearly label the hazardous waste container with "HAZARDOUS WASTE," the full chemical name "this compound," its concentration, and appropriate hazard symbols.[6][11]
3. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials, while awaiting pickup.[6] The container must be kept tightly capped at all times, except when adding waste.[11]
4. Final Disposal:
-
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[6]
-
Arrange for the collection of the hazardous waste through your institution's EH&S department or a certified waste disposal contractor.[6]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
